6-Methylnona-4,8-dien-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88691-56-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
6-methylnona-4,8-dien-2-one |
InChI |
InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(3)11/h4-5,7,9H,1,6,8H2,2-3H3 |
InChI Key |
VELZGKSSJHWJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C=CCC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of 6-Methylnona-4,8-dien-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 6-Methylnona-4,8-dien-2-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on standard chemical shift and fragmentation principles. These predictions are intended to serve as a reference for researchers and scientists in the fields of organic synthesis, natural product chemistry, and drug development. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established empirical rules and computational models. It is crucial to note that actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.70 - 5.85 | m | 1H | H-8 |
| ~5.40 - 5.55 | m | 1H | H-4 |
| ~5.30 - 5.40 | m | 1H | H-5 |
| ~4.95 - 5.10 | m | 2H | H-9 |
| ~2.70 - 2.85 | m | 1H | H-6 |
| ~2.45 - 2.55 | d | 2H | H-3 |
| 2.15 | s | 3H | H-1 |
| 1.05 | d | 3H | H-10 (CH₃ at C6) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~208.5 | C-2 (C=O) |
| ~141.0 | C-8 |
| ~135.0 | C-5 |
| ~125.0 | C-4 |
| ~115.0 | C-9 |
| ~45.0 | C-3 |
| ~38.0 | C-6 |
| ~30.0 | C-1 |
| ~20.0 | C-10 (CH₃ at C6) |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3080 | =C-H | Stretching |
| ~2960 - 2850 | C-H | Stretching |
| ~1715 | C=O | Stretching |
| ~1640 | C=C | Stretching |
| ~990, ~910 | =C-H | Bending (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 109 | [M - CH₃CO]⁺ |
| 95 | [M - C₄H₇O]⁺ (McLafferty rearrangement) |
| 67 | [C₅H₇]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: For a liquid sample, a single drop is sufficient. Place the drop directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates the components of the sample based on their boiling points and interactions with the stationary phase. A temperature program is typically used to facilitate the elution of compounds.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI), which causes fragmentation.
-
The resulting ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for spectroscopic analysis of an organic compound.
The Elusive 6-Methylnona-4,8-dien-2-one: An Examination of its Apparent Absence in the Natural World
A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented natural sources for the ketone 6-Methylnona-4,8-dien-2-one. Despite extensive searches for its presence in plants, insects, and essential oils, no definitive evidence of its natural occurrence or established protocols for its isolation have been identified. This suggests that the compound is either exceptionally rare in nature, has yet to be discovered, or is cataloged under alternative nomenclature.
For researchers, scientists, and professionals in drug development, the novelty of a natural product can be a significant advantage, offering unique chemical scaffolds for further investigation. However, in the case of this compound, the current body of scientific knowledge indicates that any pursuit of this compound would likely need to begin with synthetic chemistry rather than natural product isolation.
State of Current Knowledge
Extensive inquiries into various databases and scientific publications have failed to yield any reports of this compound as a constituent of any plant species, including those from genera known for their rich and diverse volatile profiles, such as Artemisia. Similarly, searches for its role as a pheromone or other semiochemical in insects have been unfruitful. Standard analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), which are routinely used to identify volatile and semi-volatile compounds in natural extracts, have not listed this specific ketone in published analyses of essential oils or insect secretions.
While direct evidence is lacking, the search did reveal information on structurally related compounds, which may be of interest to researchers exploring similar chemical spaces. For instance, various isomers of nonadien-2-one and other methylated ketones have been identified in a range of natural sources. These related molecules, while distinct from the target compound, could offer alternative starting points for research and development.
Implications for Research and Drug Development
The apparent absence of this compound in nature presents both a challenge and an opportunity. The lack of a natural source means that researchers cannot rely on established extraction and purification methods. However, it also implies that the compound, if synthesized, would be a novel chemical entity with the potential for unique biological activities.
For professionals in drug development, the synthesis of this compound and its analogs could be a promising avenue for discovering new therapeutic agents. The structural motifs present in the molecule, including the conjugated enone system, are known to be important for various biological activities.
Hypothetical Isolation and Identification Workflow
In the absence of established protocols, a general workflow for the isolation and identification of a novel, hypothetical volatile compound like this compound from a natural source can be proposed. This theoretical workflow, illustrated below, outlines the logical steps that would be taken if a potential natural source were to be discovered.
Caption: A generalized workflow for the hypothetical isolation and identification of this compound from a natural source.
The Enigmatic Path of an Irregular Monoterpenoid: A Technical Guide to the Biosynthesis of 6-Methylnona-4,8-dien-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnona-4,8-dien-2-one is an intriguing irregular monoterpenoid ketone. While its precise biosynthetic pathway has not been fully elucidated in a single organism, a comprehensive understanding of terpenoid biosynthesis allows for the construction of a scientifically robust proposed pathway. This technical guide synthesizes current knowledge on the biosynthesis of irregular monoterpenes to present a detailed hypothesis for the formation of this compound, intended to serve as a foundational resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.
The biosynthesis of all terpenoids originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, typically active in the cytosol and mitochondria of eukaryotes, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.
Proposed Biosynthetic Pathway of this compound
The formation of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with the unconventional head-to-middle condensation of two DMAPP molecules. This initial step is characteristic of the biosynthesis of irregular monoterpenes like lavandulol.
Step 1: Formation of Lavandulyl Diphosphate (LPP)
The pathway commences with the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form lavandulyl diphosphate (LPP). This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS) . Unlike the typical head-to-tail condensation seen in the formation of regular monoterpenes, this is a head-to-middle condensation.
Caption: Formation of Lavandulyl Diphosphate.
Step 2: Hydrolysis to Lavandulol
The diphosphate group of LPP is then hydrolyzed to yield the corresponding alcohol, lavandulol. This reaction is likely catalyzed by a terpenoid phosphatase .
Caption: Hydrolysis of LPP to Lavandulol.
Step 3: Oxidation to a Ketone Intermediate
The primary alcohol group of lavandulol is subsequently oxidized to an aldehyde and then to a ketone. This two-step oxidation is likely mediated by cytochrome P450 monooxygenases (CYPs) and/or alcohol dehydrogenases (ADHs) . This would result in an intermediate, 6-methylnona-4,8-dien-2-al, which is then oxidized to this compound.
Caption: Oxidation of Lavandulol to the final ketone.
Overall Proposed Biosynthetic Pathway
The complete proposed pathway from the universal precursors to this compound is illustrated below.
Caption: Proposed biosynthesis of this compound.
Quantitative Data
As the complete biosynthetic pathway for this compound has not been experimentally verified, specific quantitative data for the enzymes involved are not available. However, data from closely related and well-characterized enzymes in irregular monoterpene biosynthesis can provide valuable reference points for researchers.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Organism |
| Lavandulyl Diphosphate Synthase (LPPS) | DMAPP | 208 ± 12 | 0.1 | Lavandula x intermedia |
| Chrysanthemyl Diphosphate Synthase (CPPS) | DMAPP | 56.4 ± 4.2 | 0.02 | Artemisia annua |
Key Experimental Protocols
The elucidation of a novel biosynthetic pathway such as that for this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in verifying the proposed pathway.
Identification and Cloning of Candidate Genes
-
Methodology: A transcriptomics (RNA-seq) approach would be employed on the source organism, comparing gene expression in tissues or under conditions where this compound is produced versus not produced. Candidate genes for LPPS, phosphatases, CYPs, and dehydrogenases would be identified based on sequence homology to known terpene-modifying enzymes.
-
Protocol:
-
Extract total RNA from relevant plant tissues (e.g., glandular trichomes, flowers) or microbial cultures.
-
Perform library preparation and sequencing on a high-throughput platform.
-
Assemble the transcriptome and perform differential gene expression analysis.
-
Identify candidate genes and design primers for full-length cDNA amplification via PCR.
-
Clone the amplified cDNAs into suitable expression vectors.
-
Heterologous Expression and Purification of Recombinant Enzymes
-
Methodology: Candidate genes are expressed in a heterologous host, typically E. coli or Saccharomyces cerevisiae, to produce sufficient quantities of the enzyme for in vitro characterization.
-
Protocol:
-
Transform the expression vector containing the candidate gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Assess protein purity and concentration using SDS-PAGE and a Bradford assay.
-
In Vitro Enzyme Assays
-
Methodology: The catalytic activity of the purified recombinant enzymes is tested in vitro with their predicted substrates.
-
Protocol for LPPS:
-
Prepare a reaction mixture containing the purified LPPS, DMAPP, and a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and dephosphorylate the product using a phosphatase (e.g., alkaline phosphatase).
-
Extract the resulting alcohol (lavandulol) with an organic solvent (e.g., hexane or methyl tert-butyl ether).
-
Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification.
-
-
Protocol for Oxidative Enzymes (CYPs/Dehydrogenases):
-
Prepare a reaction mixture containing the purified enzyme, the substrate (lavandulol or the intermediate aldehyde), and necessary cofactors (NADPH for CYPs, NAD⁺/NADP⁺ for dehydrogenases). For CYPs, a cytochrome P450 reductase is also required.
-
Incubate and process the reaction as described for LPPS.
-
Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the ketone product.
-
In Vivo Pathway Reconstruction
-
Methodology: To confirm the entire pathway, the identified genes can be co-expressed in a heterologous host that produces the necessary precursors (IPP and DMAPP).
-
Protocol:
-
Construct a multi-gene expression vector or use multiple compatible plasmids to express the LPPS, phosphatase, and oxidative enzymes in S. cerevisiae or E. coli.
-
Cultivate the engineered strain under conditions that promote product formation.
-
Extract the metabolites from the culture medium or cell lysate.
-
Analyze the extracts by GC-MS to detect the final product, this compound.
-
Conclusion
The proposed biosynthetic pathway for this compound provides a strong theoretical framework for future research. By leveraging the experimental protocols outlined in this guide, researchers can systematically identify and characterize the enzymes involved, ultimately leading to a complete understanding of this unique metabolic route. The elucidation of this pathway will not only contribute to our fundamental knowledge of terpenoid biosynthesis but also open avenues for the biotechnological production of this and other valuable irregular monoterpenoids for various applications.
Potential Biological Activity of 6-Methylnona-4,8-dien-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylnona-4,8-dien-2-one is an unsaturated ketone whose biological activities have not been extensively documented in publicly available literature. However, its structural classification as an α,β-unsaturated ketone suggests the potential for a range of biological effects. Compounds within this class are recognized for their diverse bioactivities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide aims to explore the potential biological activities of this compound based on the established activities of structurally related α,β-unsaturated ketones. We will delineate potential mechanisms of action, propose experimental protocols for validation, and provide a framework for future research into this compound.
Introduction: The Therapeutic Potential of α,β-Unsaturated Ketones
α,β-Unsaturated carbonyl compounds are a class of molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural motif imparts unique chemical reactivity, most notably the ability to act as a Michael acceptor. This reactivity is often the basis for their biological effects, as they can form covalent bonds with nucleophilic residues (such as cysteine) in proteins and enzymes, thereby modulating their function.[1][2]
While this reactivity can lead to cytotoxicity if not controlled, it also presents an opportunity for the targeted design of therapeutic agents.[1] Many natural products containing the α,β-unsaturated ketone unit exhibit a wide array of biological activities, which has spurred interest in synthesizing novel derivatives for drug development.[1][3] The potential biological activities of this compound can be inferred from this well-established class of compounds.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of other α,β-unsaturated ketones, this compound could potentially exhibit the following biological effects:
-
Anticancer/Cytotoxic Activity: Many α,β-unsaturated ketones have demonstrated the ability to inhibit the growth of cancer cells.
-
Anti-inflammatory Activity: This class of compounds has been shown to modulate inflammatory pathways.
-
Antioxidant Activity: Some α,β-unsaturated ketones possess radical scavenging capabilities.[3]
-
Antimicrobial Activity: The reactivity of the Michael acceptor can be leveraged to inhibit microbial growth.
The primary mechanism through which these effects are likely mediated is the covalent modification of key cellular proteins via Michael addition .
Potential Signaling Pathway Modulation
A plausible mechanism of action for this compound, in line with other α,β-unsaturated ketones, involves the modulation of cellular signaling pathways sensitive to electrophilic compounds. A key pathway in this context is the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response.
Proposed Experimental Protocols for Activity Screening
To investigate the potential biological activities of this compound, a series of in vitro assays are proposed. The following protocols are representative of methodologies commonly used for the evaluation of novel chemical entities.
In Vitro Cytotoxicity Assay
This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.
Table 1: Experimental Protocol for In Vitro Cytotoxicity Assay
| Step | Procedure |
| 1. Cell Culture | Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. |
| 2. Cell Seeding | Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight. |
| 3. Compound Treatment | Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). |
| 4. Incubation | Incubate the plate for 48-72 hours. |
| 5. MTT Assay | Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. |
| 6. Solubilization | Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. |
| 7. Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader. |
| 8. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. |
Anti-inflammatory Activity Assay
This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Experimental Protocol for Anti-inflammatory Assay
| Step | Procedure |
| 1. Cell Culture | Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. |
| 2. Cell Seeding | Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow to adhere overnight. |
| 3. Compound Treatment | Pre-treat the cells with various concentrations of this compound for 1 hour. |
| 4. Stimulation | Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only). |
| 5. Nitrite Measurement | Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. |
| 6. Absorbance Reading | Measure the absorbance at 540 nm. |
| 7. Data Analysis | Calculate the percentage of NO inhibition compared to the LPS-only control. |
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the initial screening and characterization of the biological activity of this compound.
References
- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Methylnona-4,8-dien-2-one: Predicted Properties and Stability Profile
Disclaimer: Publicly available experimental data for 6-Methylnona-4,8-dien-2-one is limited. This document provides a technical overview based on its chemical structure, established principles of organic chemistry, and data from analogous compounds. The properties and protocols described herein are predictive and intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
This compound is an organic compound featuring a ten-carbon backbone. Its structure is characterized by a ketone functional group at the second position, a methyl substituent at the sixth position, and two carbon-carbon double bonds at the fourth and eighth positions. This combination of an α,β-unsaturated ketone system and a terminal alkene group dictates its chemical reactivity and physical properties. This guide outlines the predicted physicochemical properties, stability profile, and standard experimental methodologies for the characterization and analysis of this molecule.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound have been estimated based on its structure (C₁₀H₁₆O).
Predicted Physical Properties
Quantitative physical data has been estimated and summarized in Table 1. These values are based on calculations and comparison with structurally similar C10 ketones.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~200-220 °C (at 760 mmHg, estimated) |
| Density | ~0.88 - 0.92 g/cm³ (at 20°C, estimated) |
| Refractive Index | ~1.46 - 1.48 (at 20°C, estimated) |
Predicted Spectroscopic Data
The expected spectral characteristics are crucial for the identification and structural elucidation of this compound. These predictions are summarized in Table 2.
| Spectroscopy | Predicted Data |
| FT-IR (Neat) | ~2960-2850 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O, ketone stretch), ~1650 cm⁻¹ (C=C, alkene stretch) |
| ¹H-NMR (CDCl₃) | δ ~5.0-6.5 ppm (vinylic protons), δ ~4.9 ppm (terminal =CH₂), δ ~2.5-3.0 ppm (protons α to C=O), δ ~2.1 ppm (acetyl CH₃ singlet), δ ~1.0 ppm (methyl doublet) |
| ¹³C-NMR (CDCl₃) | δ ~208 ppm (C=O), δ ~115-145 ppm (C=C), δ ~20-40 ppm (aliphatic carbons) |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 152. Key fragments may include [M-15]⁺ (loss of CH₃), [M-43]⁺ (loss of CH₃CO). |
Predicted Stability Profile
The stability of this compound is influenced by its ketone and diene functional groups.
-
Oxidative Stability: The presence of two double bonds, particularly the allylic hydrogens, makes the molecule susceptible to autoxidation in the presence of air and light, potentially leading to the formation of peroxides and subsequent degradation or polymerization.
-
Thermal Stability: While expected to be stable at ambient temperatures, elevated temperatures could induce polymerization, especially due to the conjugated enone system.
-
Photochemical Stability: Conjugated systems are often sensitive to UV light, which can promote isomerization of the double bonds or lead to cycloaddition reactions.
-
pH Sensitivity:
-
Acidic Conditions: Strong acids may catalyze the isomerization of the double bonds.
-
Basic Conditions: The ketone is susceptible to base-catalyzed reactions such as aldol condensation. The α-protons are acidic and can be abstracted to form an enolate.
-
Experimental Protocols
The following are generalized experimental protocols for the characterization and stability assessment of a novel compound like this compound.
Protocol for Structural Elucidation
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) for NMR analysis.
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Acquire ¹³C{¹H} NMR spectra on the same instrument.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.
-
-
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample on the ATR crystal of an FTIR spectrometer and record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into an electron ionization (EI) mass spectrometer to determine the molecular weight and analyze fragmentation patterns.
-
Protocol for HPLC-Based Stability Study
-
Method Development: Develop a reverse-phase HPLC method using a C18 column to achieve a sharp, symmetric peak for the parent compound. A mobile phase of acetonitrile and water is a typical starting point.
-
Forced Degradation:
-
Prepare solutions of the compound (~1 mg/mL) in various stress media: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative).
-
Expose separate solid and solution samples to elevated temperature (e.g., 60°C) and UV light (e.g., 254 nm).
-
-
Time Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Quantification: Analyze the samples by HPLC. Calculate the percentage of the remaining parent compound by comparing its peak area to the time zero sample.
Visualizations
The following diagrams illustrate the relationships between the compound's structure and its predicted properties, as well as a typical workflow for its analysis.
Caption: Logical relationships between structural features and predicted properties.
Caption: Experimental workflow for characterization and stability assessment.
A Technical Guide to the Thermochemical Data of 6-Methylnona-4,8-dien-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies available for determining the thermochemical properties of 6-Methylnona-4,8-dien-2-one. Due to the absence of published experimental data for this specific compound, this document focuses on predictive and experimental approaches that can be employed to obtain critical thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. This guide is intended to serve as a valuable resource for researchers in drug development and other scientific fields who require a thorough understanding of the energetic properties of this and similar unsaturated ketones.
Introduction
This compound is an unsaturated ketone with a molecular structure that suggests potential reactivity and specific energetic characteristics. A comprehensive understanding of its thermochemical properties is crucial for various applications, including reaction modeling, safety analysis, and process design in drug development and chemical synthesis. This guide outlines the primary methods for determining these properties, categorized into predictive computational techniques and direct experimental measurements.
Predictive Methodologies for Thermochemical Data
In the absence of experimental data, computational methods offer a reliable and cost-effective means of estimating thermochemical properties.
Benson Group Increment Theory
Benson group increment theory is an empirical method used to estimate the heat of formation of a molecule by summing the contributions of its constituent functional groups.[1] This technique relies on a database of experimentally derived values for various molecular fragments.
Methodology:
-
Decomposition of the Molecule: The first step is to break down the structure of this compound into its fundamental groups as defined by the Benson group additivity scheme.
-
Assignment of Group Values: Each group is assigned a specific value for enthalpy of formation, entropy, and heat capacity at different temperatures, based on established tables.
-
Summation and Correction: The values for all groups are summed. Corrections for symmetry and any steric interactions may also be applied to refine the estimate.
While this method can have an error margin of 2–3 kcal/mol, it provides a quick and useful initial assessment.[1]
Computational Chemistry (Quantum Mechanics)
Modern computational chemistry software provides powerful tools for calculating thermochemical properties with high accuracy.[2][3]
Methodology:
-
Molecular Modeling: A 3D model of this compound is created using molecular modeling software such as Avogadro.[2]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a suitable level of theory and basis set (e.g., DFT with B3LYP functional).
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This calculation provides the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy.[4][5]
-
Enthalpy and Gibbs Free Energy Calculation: The standard enthalpy of formation and Gibbs free energy of formation can be calculated from the electronic energy and the thermal corrections.
Software packages like Gaussian, ORCA, and GAMESS are commonly used for these types of calculations.[2][4][5]
Experimental Protocols for Thermochemical Data Determination
Experimental methods provide the most accurate thermochemical data. The following are standard protocols applicable to a volatile organic compound like this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
Bomb calorimetry is the primary experimental method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.[6][7][8]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of pure this compound is placed in a sample holder within a high-pressure stainless steel container, the "bomb."
-
Pressurization: The bomb is filled with high-pressure oxygen.
-
Calorimeter Assembly: The bomb is placed in a well-insulated water bath of a known volume, equipped with a high-precision thermometer and a stirrer.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the combustion (q_reaction) is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of combustion (ΔHc°) is then determined.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is calculated from the experimental enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9][10]
Heat Capacity Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[11]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature ramp (e.g., heating at 10 °C/min).
-
Data Collection: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
-
Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.
Enthalpy of Vaporization via Vapor Pressure Measurement
The enthalpy of vaporization can be determined by measuring the vapor pressure of the compound at different temperatures and applying the Clausius-Clapeyron equation.[12][13][14]
Experimental Protocol (Static Method):
-
Apparatus Setup: A sample of this compound is placed in a thermostatted equilibrium cell connected to a pressure transducer and a vacuum system.[12]
-
Degassing: The sample is thoroughly degassed to remove any dissolved gases.
-
Temperature Control: The temperature of the equilibrium cell is precisely controlled and varied in steps.
-
Pressure Measurement: At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.
-
Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔHvap) can be calculated.
Data Presentation
As experimental and predictive studies are conducted, the resulting quantitative data should be summarized in structured tables for clarity and comparative analysis.
Table 1: Predicted Thermochemical Data for this compound
| Property | Benson Group Increment | Computational (DFT) | Units |
| ΔHf° (gas, 298.15 K) | Value | Value | kJ/mol |
| S° (gas, 298.15 K) | Value | Value | J/(mol·K) |
| Cp (gas, 298.15 K) | Value | Value | J/(mol·K) |
Table 2: Experimental Thermochemical Data for this compound
| Property | Experimental Value | Method | Units |
| ΔHc° (liquid, 298.15 K) | Value | Bomb Calorimetry | kJ/mol |
| ΔHf° (liquid, 298.15 K) | Value | Calculated from ΔHc° | kJ/mol |
| Cp (liquid, 298.15 K) | Value | DSC | J/(mol·K) |
| ΔHvap | Value | Vapor Pressure Measurement | kJ/mol |
Mandatory Visualizations
Logical Workflow for Thermochemical Data Determination
The following diagram illustrates a logical workflow for a comprehensive study of the thermochemical properties of this compound.
References
- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vscht.cz [vscht.cz]
Toxicological Profile of 6-Methylnona-4,8-dien-2-one: Data Not Available
A comprehensive review of publicly available scientific literature and safety databases reveals a significant lack of toxicological information for the compound 6-Methylnona-4,8-dien-2-one. Despite extensive searches for a preliminary toxicological profile, including acute toxicity data (such as LD50 values), studies on genotoxicity, cytotoxicity, and in vivo animal studies, no specific data for this chemical entity could be located.
This absence of information prevents the creation of an in-depth technical guide as requested. Consequently, the core requirements of summarizing quantitative data into structured tables, providing detailed experimental methodologies, and creating visualizations of signaling pathways or experimental workflows cannot be fulfilled at this time.
The lack of a publicly available toxicological profile for this compound suggests that the compound may not have been subjected to comprehensive safety and toxicity testing, or that such data is proprietary and not publicly disclosed. For researchers, scientists, and drug development professionals, this indicates that any consideration of this compound for applications with potential for human or environmental exposure would necessitate a full suite of toxicological evaluations to be conducted.
General Toxicological Principles and Suggested Future Research
In the absence of specific data, a preliminary assessment would rely on computational toxicology models (in silico) to predict potential hazards based on the chemical structure of this compound. These predictions, however, must be confirmed through experimental testing.
A standard toxicological evaluation for a novel chemical entity would typically follow a tiered approach, as outlined in the workflow diagram below.
Given the current data gap, it is recommended that any future research on this compound begin with Tier 1 assessments to establish a baseline understanding of its potential biological activity and toxicity. Without such foundational data, a comprehensive and reliable toxicological profile cannot be constructed.
Methodological & Application
Synthesis of 6-Methylnona-4,8-dien-2-one from Commercially Available Materials: An Application Note
Introduction
6-Methylnona-4,8-dien-2-one is a valuable unsaturated ketone with potential applications in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its structure, featuring two carbon-carbon double bonds and a ketone functional group, makes it a versatile intermediate for various chemical transformations. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound from readily available commercial starting materials. The described method is designed for researchers and scientists in the fields of organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence commencing with a Grignard reaction, followed by a Babler oxidation. The retrosynthetic analysis is depicted below. The key carbon-carbon bond formation occurs between C4 and C5 via the nucleophilic addition of a butenyl Grignard reagent to a commercially available heptenone derivative. The subsequent oxidation of the resulting tertiary allylic alcohol furnishes the target enone.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Step 1: Grignard Reaction - Synthesis of 6-Methyl-4-(but-3-en-1-yl)non-5-en-4-ol
This procedure details the formation of the tertiary allylic alcohol intermediate via a Grignard reaction.
Materials:
-
6-Methyl-5-hepten-2-one (commercially available)
-
3-Butenylmagnesium bromide solution (0.5 M in THF, commercially available)[1]
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 6-Methyl-5-hepten-2-one (1.0 eq).
-
Anhydrous diethyl ether is added to the flask to dissolve the ketone.
-
The flask is cooled to 0 °C in an ice bath.
-
The 3-Butenylmagnesium bromide solution (1.2 eq) is added dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary allylic alcohol. The crude product can be used in the next step without further purification.
Step 2: Babler Oxidation - Synthesis of this compound
This protocol describes the oxidative transposition of the tertiary allylic alcohol to the target enone.[2][3]
Materials:
-
Crude 6-Methyl-4-(but-3-en-1-yl)non-5-en-4-ol (from Step 1)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite®
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the crude allylic alcohol (1.0 eq) in dry DCM (approximately 0.06 M solution) under an inert atmosphere (e.g., argon), add Celite® (1.5 g per mmol of substrate).
-
Finely ground PCC (2.0-3.0 eq) is added in one portion to the suspension.[2]
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether, filtered through another pad of silica gel to remove remaining chromium salts, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation
| Step | Reaction | Starting Material(s) | Reagent(s) | Product | Typical Yield (%) |
| 1 | Grignard Reaction | 6-Methyl-5-hepten-2-one | 3-Butenylmagnesium bromide | 6-Methyl-4-(but-3-en-1-yl)non-5-en-4-ol | 85-95 (Crude) |
| 2 | Babler Oxidation | 6-Methyl-4-(but-3-en-1-yl)non-5-en-4-ol | Pyridinium chlorochromate (PCC) | This compound | >75[3] |
Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Babler Oxidation Mechanism
References
Application Notes & Protocols: 6-Methylnona-4,8-dien-2-one as a Versatile Precursor for Sesquiterpene Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.
Introduction: Sesquiterpenes, a class of 15-carbon isoprenoids, exhibit a vast array of complex and biologically significant molecular architectures. Their synthesis has long been a benchmark for the advancement of organic chemistry. A key strategy in the construction of these intricate structures is the use of acyclic precursors that can be selectively cyclized to form the desired polycyclic core. This document outlines the potential application of 6-methylnona-4,8-dien-2-one as a strategic precursor for the synthesis of various sesquiterpene skeletons. While direct total syntheses of sesquiterpenes from this specific precursor are not yet extensively documented in peer-reviewed literature, its structure contains the necessary functionality for key bond-forming reactions. The protocols herein are based on established methodologies for the synthesis of structurally related compounds and their subsequent cyclization reactions.
Synthesis of this compound
The synthesis of the title compound can be envisioned through a convergent approach, combining a C6 and a C4 fragment. A plausible and scalable route involves the Grignard reaction of a suitable C4 halide with a C6 aldehyde, followed by oxidation.
Experimental Protocol:
Step 1: Synthesis of 1-(but-3-en-1-yl)-2-methylprop-1-en-1-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromobut-1-ene (1.1 eq) in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux.
-
After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of 2-methylpropenal (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Oxidation to this compound
-
To a solution of the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography to obtain this compound.
Table 1: Reagents and Conditions for Synthesis of this compound
| Step | Reagents | Solvent | Temperature | Time | Yield (Expected) |
| 1 | Mg, 4-bromobut-1-ene, 2-methylpropenal | Diethyl ether | 0 °C to RT | 4 h | 75-85% |
| 2 | Pyridinium chlorochromate (PCC) | Dichloromethane | 0 °C to RT | 2 h | 80-90% |
Proposed Application in Sesquiterpene Synthesis: Intramolecular Carbonyl-Ene Reaction
The structure of this compound is well-suited for an intramolecular carbonyl-ene reaction, a powerful tool for the formation of five-membered rings. This reaction, typically promoted by a Lewis acid, would lead to a cyclopentanol derivative with functionalities amenable to further transformations toward various sesquiterpene skeletons.
Experimental Protocol: Lewis Acid-Catalyzed Cyclization
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add a solution of a Lewis acid (e.g., SnCl₄, TiCl₄, or Et₂AlCl, 1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the cyclized product.
Table 2: Conditions for Proposed Intramolecular Carbonyl-Ene Reaction
| Lewis Acid | Solvent | Temperature | Time | Expected Major Product |
| SnCl₄ | Dichloromethane | -78 °C to RT | 5 h | Cyclopentanol derivative |
| TiCl₄ | Dichloromethane | -78 °C to RT | 5 h | Cyclopentanol derivative |
| Et₂AlCl | Dichloromethane | -78 °C to RT | 5 h | Cyclopentanol derivative |
Visualizations
Caption: Proposed synthetic workflow from starting materials to a sesquiterpene skeleton.
Caption: Conceptual overview of the intramolecular carbonyl-ene reaction.
Discussion and Outlook
The proposed synthetic route offers a flexible and efficient entry point to a key intermediate for sesquiterpene synthesis. The choice of Lewis acid in the carbonyl-ene reaction can influence the stereochemical outcome of the cyclization, providing an opportunity for diastereoselective synthesis. The resulting cyclopentanol intermediate, with its vinyl and hydroxyl functionalities, is primed for a variety of subsequent transformations, including but not limited to:
-
Oxidation and alkylation: To introduce further complexity and build upon the five-membered ring.
-
Ring-closing metathesis: To form additional rings.
-
[2+2] cycloadditions: Of the terminal alkene to construct four-membered rings.
While the direct application of this compound in a completed total synthesis of a sesquiterpene remains to be reported, the chemical principles outlined in these notes provide a solid foundation for future research in this area. The development of synthetic routes utilizing such versatile and readily accessible precursors is of significant interest to the drug development community, as it can facilitate the synthesis of novel analogs of biologically active natural products. Further investigation into the substrate scope and optimization of the cyclization conditions is warranted to fully exploit the potential of this promising precursor.
Application Notes and Protocols for the Quantification of 6-Methylnona-4,8-dien-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-Methylnona-4,8-dien-2-one, a volatile unsaturated ketone. The protocols described herein are based on established analytical techniques for similar compounds, such as terpenoids and other unsaturated ketones, and are intended to serve as a comprehensive guide for researchers. Two primary analytical methods are presented: Gas Chromatography-Mass Spectrometry (GC-MS) for direct quantification and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique suitable for the direct quantification of volatile compounds like this compound. This method is particularly useful for analyzing complex matrices such as plant extracts or biological fluids.
Experimental Workflow
Caption: GC-MS Experimental Workflow.
Experimental Protocol
1.2.1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix.[1][2]
-
Liquid-Liquid Extraction (LLE):
-
Homogenize 1 g of the sample (e.g., plant material) in 10 mL of a suitable organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic supernatant.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the aqueous sample or re-dissolved extract onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 5 mL of a non-polar solvent (e.g., hexane or dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.[1]
-
1.2.2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of terpenoids and volatile ketones.[3][4][5]
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification. |
| Quantification Ion (SIM) | To be determined by analyzing a standard of this compound (e.g., molecular ion and major fragments). |
Quantitative Data Summary (Example)
The following table presents example validation parameters for a hypothetical GC-MS method for this compound, based on typical performance characteristics for similar analytical methods.[6][7][8]
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 85-115% |
| Specificity | No interference from matrix components. |
High-Performance Liquid Chromatography (HPLC-UV) Method with DNPH Derivatization
For non-volatile or thermally labile ketones, or as an alternative to GC-MS, HPLC with UV detection is a viable option. This method typically requires derivatization of the ketone with 2,4-dinitrophenylhydrazine (DNPH) to form a chromophoric hydrazone that can be detected by UV.[9][10][11]
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
Experimental Protocol
2.2.1. Sample Preparation and Derivatization
-
Prepare a sample extract using a suitable solvent as described in the GC-MS section (e.g., LLE).
-
To 1 mL of the extract, add 1 mL of a 0.05% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.
-
After the reaction, the sample can be directly injected or subjected to a cleanup step if the matrix is complex.[9][12]
2.2.2. HPLC-UV Instrumentation and Conditions
The following are typical HPLC parameters for the analysis of DNPH-derivatized ketones.[10][11][13]
| Parameter | Recommended Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Elution | Start with 50% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | |
| Detection Wavelength | 360 nm |
Quantitative Data Summary (Example)
The following table presents example validation parameters for a hypothetical HPLC-UV method for this compound after DNPH derivatization.[6][7][14]
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90-110% |
| Specificity | Resolved from other DNPH derivatives. |
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. thecbggurus.com [thecbggurus.com]
- 4. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. wjarr.com [wjarr.com]
- 9. cac.yorku.ca [cac.yorku.ca]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 6-Methylnona-4,8-dien-2-one
Application Note: GC-MS Analysis of 6-Methylnona-4,8-dien-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, as well as in the study of signaling pathways in biological systems. Accurate and reliable quantification of this compound is crucial for research and quality control purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Data Presentation
The following table summarizes the optimized GC-MS parameters for the analysis of this compound. These parameters are based on typical methods for terpene and volatile compound analysis and may require further optimization for specific matrices.[2][3][4]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Liner | Ultra Inert, split, straight |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | Rxi-5 Sil MS (30 m x 0.25 mm i.d. x 0.25 µm) or equivalent non-polar column[2] |
| Oven Program | Initial: 40 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)[2] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-400 m/z |
| Acquisition Mode | Scan |
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for liquid and solid samples.
1.1. Liquid Sample Preparation
This protocol is suitable for samples where this compound is in a liquid matrix.
-
Dilution: Dilute the liquid sample in a volatile organic solvent such as methanol, acetone, or dichloromethane to a concentration of approximately 0.1 to 1 mg/mL.[5] This ensures compatibility with the GC system.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[5]
-
Vial Transfer: Transfer the filtered sample into a 2 mL glass autosampler vial. If the sample volume is limited, use a vial insert.[1]
1.2. Solid Sample Preparation
This protocol is for solid matrices containing this compound.
-
Homogenization: If the sample is not homogenous, grind it to a fine powder.
-
Extraction:
-
Filtration and Dilution:
-
Vial Transfer: Transfer the final diluted extract to a 2 mL glass autosampler vial.
1.3. Headspace Analysis (for volatile analysis from complex matrices)
Headspace analysis is ideal for isolating volatile compounds like this compound from non-volatile matrix components.[1][5]
-
Sample Weighing: Accurately weigh 10-30 mg of the solid sample or pipette a defined volume of a liquid sample into a headspace vial.[6]
-
Sealing: Immediately cap and seal the vial.[6]
-
Incubation: Place the vial in the headspace autosampler's heated agitator. Incubate at a constant temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Injection: The autosampler will then automatically inject a portion of the headspace gas into the GC inlet.
2. GC-MS Instrument Setup and Calibration
-
Instrument Setup: Set up the GC-MS instrument according to the parameters outlined in the data presentation table.
-
Calibration Standards: Prepare a series of calibration standards of this compound in a suitable volatile solvent (e.g., methanol) covering a concentration range of 0.05 to 10 µg/mL.
-
Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the peak area of the target analyte against its concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
3. Data Analysis
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should be compared with a reference library such as NIST.[7]
-
Quantification: The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. leco.co.jp [leco.co.jp]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. phcogres.com [phcogres.com]
Application Notes and Protocols for the Use of Unsaturated Ketones in Flavor and Fragrance Research
A Case Study on 6-Methylnona-4,8-dien-2-one and its Structural Analogs
Introduction
Compound Profile: 4,8-dimethyl-3,7-nonadien-2-one
4,8-dimethyl-3,7-nonadien-2-one is a known fragrance ingredient valued for its complex and multifaceted odor profile. It exists as a mixture of (E) and (Z) isomers, each contributing to its overall scent.
Olfactory Characteristics: The odor of 4,8-dimethyl-3,7-nonadien-2-one is described as a combination of fruity, fresh, and floral notes. Specific descriptors include acetate, rose oxide, watery grapefruit, melon, fresh, bergamot, and rosemary[1][2]. In perfume compositions, it has the surprising ability to fix, refresh, and round out the overall fragrance, making its presence known even at low concentrations[1][2].
Table 1: Physicochemical Properties of (E+Z)-4,8-dimethyl-3,7-nonadien-2-one
| Property | Value |
| Molecular Formula | C11H18O[3] |
| Molecular Weight | 166.26 g/mol [3] |
| CAS Number | 817-88-9[3] |
| Appearance | Colorless to pale yellow clear liquid[3] |
| Specific Gravity | 0.86900 to 0.87500 @ 25.00 °C[3] |
| Refractive Index | 1.47300 to 1.47700 @ 20.00 °C[3] |
| Boiling Point | 200.00 to 201.00 °C @ 760.00 mm Hg[3] |
| Solubility | Soluble in alcohol; insoluble in water[3] |
| Recommended Usage | Up to 5.0% in fragrance concentrate[3] |
Experimental Protocols
Analytical Characterization
The precise identification and purity determination of a novel fragrance compound are critical first steps.
Protocol 2.1.1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the volatile components of the sample and determine its purity.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1% in ethanol).
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST). The retention time and peak area can be used for quantification and purity assessment. For unsaturated ketones, characteristic fragmentations include alpha-cleavage and McLafferty rearrangement[4].
-
Protocol 2.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the compound, including stereochemistry.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
Data Analysis:
-
1H NMR: Protons adjacent to the carbonyl group in unsaturated ketones typically appear in the range of 2.0-2.5 ppm. Aldehydic protons, if present, are highly deshielded and appear around 9-10 ppm[4].
-
13C NMR: The carbonyl carbon of α,β-unsaturated ketones will have a characteristic chemical shift.
-
2D NMR: Use COSY to establish proton-proton correlations and HSQC/HMBC to assign proton and carbon signals and determine the connectivity of the molecule.
-
-
Sensory Evaluation
Sensory evaluation is essential for understanding the olfactory properties of a new fragrance molecule.
Protocol 2.2.1: Odor Profile Description
-
Objective: To qualitatively describe the odor characteristics of the compound.
-
Panel: A panel of trained sensory assessors (at least 5-7 members).
-
Methodology:
-
Sample Preparation: Prepare smelling strips by dipping them into a 10% solution of the compound in a non-odorous solvent (e.g., diethyl phthalate or ethanol). Allow the solvent to evaporate for 30 seconds.
-
Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room[5].
-
Procedure: Panelists sniff the smelling strips and individually record odor descriptors. A group discussion then follows to reach a consensus on the main odor characteristics.
-
Data Collection: Use a standardized odor description lexicon to ensure consistency.
-
Protocol 2.2.2: Odor Threshold Determination
-
Objective: To determine the minimum concentration at which the compound's odor is detectable.
-
Methodology: The "Triangle Odor Bag Method" or dynamic dilution olfactometry are common approaches[6][7].
-
Sample Preparation: Prepare a series of dilutions of the compound in an odor-free medium (e.g., water or air)[8].
-
Presentation: Present three samples to the panelists, two of which are blanks (odor-free medium) and one contains the diluted compound.
-
Task: Panelists are asked to identify the odd sample by smell[9].
-
Ascending Concentration: Start with a very low concentration and increase it in steps until all panelists can correctly identify the odorous sample.
-
Calculation: The odor threshold is typically defined as the concentration at which 50% of the panel can detect the odor[7].
-
Protocol 2.2.3: Gas Chromatography-Olfactometry (GC-O)
-
Objective: To identify the specific odor-active compounds in a mixture or the different odor nuances of a single compound as it elutes from the GC column.
-
Instrumentation: A GC with an effluent splitter that directs the column outflow to both a chemical detector (e.g., FID or MS) and a sniffing port[10][11][12][13].
-
Methodology:
-
GC Separation: The sample is analyzed using the GC conditions described in Protocol 2.1.1.
-
Olfactometry: A trained assessor sniffs the effluent from the sniffing port and describes the odor and its intensity in real-time.
-
Data Recording: The assessor's descriptions are recorded and aligned with the chromatogram from the chemical detector.
-
Analysis: This allows for the correlation of specific peaks in the chromatogram with their corresponding odors.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for the evaluation of a novel fragrance compound.
Caption: Simplified diagram of the olfactory signal transduction pathway.
Caption: Relationship between chemical structure and sensory perception.
References
- 1. DE19961598A1 - Perfume composition containing 4,8-dimethyl-3,7-nonadien-2-one - Google Patents [patents.google.com]
- 2. EP1111029A2 - Perfume compositions containing 4,8-dimethyl-3,7-nonadien-2-one - Google Patents [patents.google.com]
- 3. (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9 [thegoodscentscompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sense-lab.co.uk [sense-lab.co.uk]
- 6. env.go.jp [env.go.jp]
- 7. SOP 15 [engineering.purdue.edu]
- 8. NEMI Method Summary - 2150 B [nemi.gov]
- 9. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 10. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gentechscientific.com [gentechscientific.com]
- 12. imreblank.ch [imreblank.ch]
- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reaction Mechanisms Involving 6-Methylnona-4,8-dien-2-one
Note: Extensive literature searches did not yield specific reaction mechanisms, synthetic protocols, or quantitative data for 6-Methylnona-4,8-dien-2-one. Therefore, this document provides a detailed analysis of a structurally related compound, 8-Methylnonane-1,6,7-trien-4-one , for which published data is available. This will serve as an illustrative example of the requested application notes and protocols.
Introduction to 8-Methylnonane-1,6,7-trien-4-one
8-Methylnonane-1,6,7-trien-4-one is an allenic ketone that serves as a precursor in the synthesis of complex cyclic systems, particularly in the context of natural product synthesis.[1][2] Its chemical structure, featuring both an allene and a ketone functional group, allows for a variety of intramolecular reactions, making it a valuable building block in organic synthesis. The primary reaction of interest is an intramolecular [2+2] ene-allene cycloaddition, which leads to the formation of bicyclic systems that are precursors to tricyclic sesquiterpenes.[1]
Synthesis of 8-Methylnonane-1,6,7-trien-4-one
The synthesis of 8-methylnonane-1,6,7-trien-4-one can be achieved from commercially available starting materials. A key step involves the oxidation of the corresponding alcohol, 8-methylnonane-1,6,7-trien-4-ol.
Experimental Protocol: Oxidation of 8-methylnonane-1,6,7-trien-4-ol[1]
Materials:
-
8-methylnonane-1,6,7-trien-4-ol
-
Acetone
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Ether
-
Brine solution
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 8-methylnonane-1,6,7-trien-4-ol (2.8 g, 12.5 mmol) in acetone (40 mL) is cooled to -20 °C.
-
Jones reagent (6.25 mL, 15.5 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is maintained at -20 °C for 15 minutes and then allowed to warm to room temperature over 2 hours.
-
The organic phase is separated, and the aqueous phase is extracted with ether (3 x 35 mL).
-
The combined organic phases are washed sequentially with brine (2 x 35 mL), 5% aqueous NaHCO₃ (2 x 35 mL), and water (40 mL).
-
The organic layer is dried over MgSO₄.
-
The solvent is removed under reduced pressure to yield a yellowish oil, which is then purified by distillation.
Quantitative Data:
| Product | Yield | Boiling Point |
| 8-methylnonane-1,6,7-trien-4-one | 61% | 54 °C at 0.05 mmHg |
Key Reaction Mechanism: Intramolecular [2+2] Ene-Allene Cycloaddition
The most significant reaction involving 8-methylnonane-1,6,7-trien-4-one is its intramolecular [2+2] ene-allene cycloaddition. This reaction proceeds to form a bicyclo[3.2.0]heptanone intermediate, which can then undergo an acid-catalyzed rearrangement to yield a bicyclo[3.3.0]octanone. This latter structure is a key scaffold for the synthesis of various tricyclic sesquiterpenes.[1]
Reaction Pathway Diagram
Caption: Intramolecular cycloaddition and rearrangement of 8-methylnonane-1,6,7-trien-4-one.
Experimental Protocol: Acid-Catalyzed Rearrangement
While the specific conditions for the rearrangement of the bicyclo[3.2.0]heptanone derived from 8-methylnonane-1,6,7-trien-4-one are not detailed in the provided search results, a general procedure for similar acid-catalyzed rearrangements is presented below based on analogous transformations.[2]
Materials:
-
Bicyclo[3.2.0]heptanone intermediate
-
Anhydrous solvent (e.g., dichloromethane)
-
Acid catalyst (e.g., HBr in acetic acid, or a Lewis acid like BF₃·OEt₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
The bicyclo[3.2.0]heptanone intermediate is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C.
-
The acid catalyst is added dropwise.
-
The reaction is monitored by an appropriate technique (e.g., Thin Layer Chromatography) until the starting material is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Applications in Natural Product Synthesis
The bicyclo[3.3.0]octanone core structure obtained from the rearrangement of the initial cycloadduct of 8-methylnonane-1,6,7-trien-4-one is a valuable synthon for the total synthesis of various natural products.[1] Specifically, this framework is a known precursor for tricyclopentanoid ring systems found in sesquiterpenes such as hirsutene and Δ⁹(¹²)-capnellene.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway from simple precursors to tricyclic sesquiterpenes.
References
Application of 6-Methylnona-4,8-dien-2-one in Metabolic Studies: Information Not Available
Therefore, it is not possible to provide the requested Application Notes, Protocols, data tables, or visualizations for 6-Methylnona-4,8-dien-2-one in the context of metabolic research. The scientific community has not, to date, published findings on this specific application.
Researchers, scientists, and drug development professionals interested in the metabolic impact of novel compounds are encouraged to consult established methodologies for metabolic research. These general protocols typically involve a series of in vitro and in vivo experiments, which are outlined in the conceptual workflow below.
Conceptual Workflow for Investigating the Metabolic Profile of a Novel Compound
For a previously uncharacterized compound such as this compound, a typical experimental workflow to assess its metabolic fate would involve the following stages:
Caption: General workflow for metabolic profiling of a novel compound.
This generalized workflow provides a roadmap for how a researcher might approach the study of a compound like this compound. However, without specific data on this molecule, any detailed protocols or application notes would be purely speculative.
Further research would be required to first synthesize and characterize this compound, followed by the systematic application of the experimental procedures outlined above to elucidate its metabolic profile and potential applications in metabolic studies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylnona-4,8-dien-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 6-Methylnona-4,8-dien-2-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Overview of the Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a two-step process. The first step is a Grignard reaction between 4-methyl-1-pentenylmagnesium bromide and crotonaldehyde, which selectively forms the secondary allylic alcohol, 6-methylnona-4,8-dien-2-ol, via a 1,2-addition. The second step involves the oxidation of this alcohol to the desired α,β-unsaturated ketone.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for maximizing the yield in the Grignard reaction (Step 1)?
A1: The most critical parameters are the quality of the magnesium, the purity of the solvent (THF), and the reaction temperature. The magnesium should be freshly activated to ensure efficient formation of the Grignard reagent. The THF must be anhydrous, as even trace amounts of water will quench the Grignard reagent and reduce the yield.[1] Maintaining a low temperature during the addition of crotonaldehyde is crucial to favor the desired 1,2-addition over the competing 1,4-addition.[2][3]
Q2: I am observing a significant amount of a saturated ketone as a byproduct. What is the likely cause and how can I prevent it?
A2: The formation of a saturated ketone suggests that 1,4-conjugate addition is occurring alongside the desired 1,2-addition to the α,β-unsaturated aldehyde.[2][3] Grignard reagents can act as both nucleophiles and bases, and with sterically hindered substrates, 1,4-addition can become more prominent. To minimize this side reaction, it is recommended to perform the reaction at a low temperature (e.g., -78 °C) and to add the crotonaldehyde slowly to the Grignard reagent solution. Using a less sterically hindered Grignard reagent, if the synthesis allows, can also favor 1,2-addition.
Q3: The oxidation of the secondary alcohol (Step 2) is resulting in a low yield of the desired dienone. What are some common reasons for this?
A3: Low yields in the oxidation step can be attributed to several factors, including incomplete reaction, over-oxidation, or degradation of the product. The choice of oxidizing agent is critical. Milder, more selective reagents are generally preferred for oxidizing allylic alcohols to avoid side reactions.[4][5][6] Incomplete reaction can occur if an insufficient amount of the oxidizing agent is used or if the reaction time is too short. Conversely, harsh oxidizing agents or prolonged reaction times can lead to cleavage of the double bonds or other degradation pathways. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of Grignard reagent | Inactive magnesium surface | Activate the magnesium turnings prior to use by stirring them vigorously under nitrogen or by adding a small crystal of iodine. |
| Wet solvent or glassware | Ensure all glassware is oven-dried and the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). | |
| Formation of 1,4-addition byproduct | Reaction temperature is too high | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of crotonaldehyde.[2][3] |
| Steric hindrance | If possible, consider alternative, less sterically hindered starting materials. | |
| Low yield in the oxidation step | Incomplete oxidation | Increase the molar excess of the oxidizing agent or extend the reaction time. Monitor the reaction progress by TLC. |
| Over-oxidation or degradation | Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or a TEMPO-based system.[4][7] Avoid strong, non-selective oxidants like potassium permanganate under harsh conditions. | |
| Difficult purification of the final product | Presence of polar impurities | Utilize column chromatography with a gradient elution of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) to separate the desired dienone from more polar byproducts. |
| Formation of an inseparable mixture | If byproducts have similar polarity to the product, consider alternative purification techniques such as preparative HPLC or crystallization if the product is a solid. |
Experimental Protocols
Step 1: Synthesis of 6-Methylnona-4,8-dien-2-ol via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium by adding a small crystal of iodine and gently heating under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF) via cannula.
-
Slowly add a solution of 4-methyl-1-pentenyl bromide (1.0 eq) in anhydrous THF from the dropping funnel.
-
Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent solution to 0 °C.
-
-
Reaction with Crotonaldehyde:
-
Slowly add a solution of crotonaldehyde (1.1 eq) in anhydrous THF to the Grignard reagent solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield 6-methylnona-4,8-dien-2-ol.
-
Step 2: Oxidation of 6-Methylnona-4,8-dien-2-ol to this compound
Method A: Pyridinium Chlorochromate (PCC) Oxidation
-
To a solution of 6-methylnona-4,8-dien-2-ol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Wash the celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford this compound.
Method B: Jones Oxidation
-
Dissolve 6-methylnona-4,8-dien-2-ol (1.0 eq) in acetone and cool the solution to 0 °C.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.[8]
-
Stir the reaction at 0 °C for 30 minutes.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Add water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify by column chromatography to obtain the final product.
Data Summary
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Method A | Pyridinium Chlorochromate (PCC) | 75-85 | 2-4 | Mild conditions, high selectivity for allylic alcohols.[7] | Toxicity of chromium reagents. |
| Method B | Jones Reagent | 60-75 | 0.5-1 | Inexpensive and powerful oxidant.[8] | Strongly acidic, potential for over-oxidation or side reactions.[8] |
| Alternative | TEMPO/NaOCl | 80-90 | 1-3 | Environmentally friendly, high yield.[4] | Requires careful pH control. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Babler oxidation - Wikipedia [en.wikipedia.org]
- 8. Jones Oxidation [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Methylnona-4,8-dien-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylnona-4,8-dien-2-one, commonly known as pseudoionone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (pseudoionone)?
A1: The most prevalent synthetic route is the base-catalyzed Aldol condensation of citral with acetone.[1][2] This reaction is widely used in industrial processes for the production of pseudoionone, which is a key intermediate in the synthesis of ionones and vitamins A and E.[1]
Q2: What are the primary side products I should expect in this synthesis?
A2: The main side products originate from three principal side reactions:
-
Self-condensation of acetone: This is an unavoidable parallel reaction that leads to the formation of diacetone alcohol (DAA) and its dehydration product, mesityl oxide (MO).[3] Under certain conditions, further condensation can lead to products like isophorone.[4]
-
Self-condensation of citral: This reaction becomes significant, especially at low acetone-to-citral molar ratios (e.g., less than 2).[5]
-
Reaction of pseudoionone with acetone: A "superior condensation product" can form from the subsequent reaction of the desired product, pseudoionone, with another molecule of acetone.[6]
Q3: How do reaction conditions affect the formation of these side products?
A3: Reaction conditions play a crucial role in the selectivity of the synthesis. Key parameters include:
-
Acetone-to-Citral Molar Ratio: This is a critical factor. A low ratio can lead to an increase in citral self-condensation byproducts.[1][5] Conversely, a very high excess of acetone can favor the self-condensation of acetone. An optimal ratio is key for maximizing the yield of pseudoionone.
-
Temperature: Higher reaction temperatures can promote the dehydration of diacetone alcohol to mesityl oxide and may also favor the formation of higher molecular weight condensation products.[4]
-
Catalyst: The choice of catalyst (e.g., homogeneous bases like NaOH, or heterogeneous catalysts like hydrotalcites) and its concentration can influence the reaction rates of both the main and side reactions.[1][3]
Q4: What analytical techniques are suitable for identifying and quantifying side products?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the analysis of the reaction mixture.[7][8] This technique allows for the separation, identification, and quantification of the desired pseudoionone isomers as well as the various side products. High-Performance Liquid Chromatography (HPLC) can also be utilized.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of Pseudoionone and Presence of Unreacted Citral
-
Possible Cause: Incomplete reaction or catalyst deactivation.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a solid catalyst, ensure it has been properly activated and has not been poisoned. For homogeneous catalysts, check the concentration and purity.
-
Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period using GC analysis.
-
Optimize Temperature: While high temperatures can increase side products, a temperature that is too low will result in a slow reaction rate. The optimal temperature will depend on the specific catalyst and solvent system being used.
-
Ensure Proper Mixing: In a heterogeneous reaction, ensure that the stirring is adequate to overcome mass transfer limitations between the phases.
-
Problem 2: High Levels of Acetone Self-Condensation Products (Diacetone Alcohol, Mesityl Oxide)
-
Possible Cause: Reaction conditions favoring the self-condensation of acetone over the desired cross-condensation.
-
Troubleshooting Steps:
-
Adjust Acetone-to-Citral Ratio: While an excess of acetone is necessary, a very large excess can increase the rate of acetone self-condensation. An optimal ratio, reported to be around 3:1 in some systems, can achieve high selectivity for pseudoionone.[5]
-
Modify Catalyst: The basicity of the catalyst can influence the relative rates of the competing reactions. Experiment with different catalysts (e.g., hydrotalcites, MgO) to find one that favors the cross-condensation.[3]
-
Control Temperature: Lowering the reaction temperature can disfavor the dehydration of diacetone alcohol to mesityl oxide.
-
Problem 3: Presence of High Molecular Weight Byproducts
-
Possible Cause: Formation of citral self-condensation products or the reaction of pseudoionone with acetone.
-
Troubleshooting Steps:
-
Increase Acetone-to-Citral Ratio: To suppress the self-condensation of citral, a higher molar ratio of acetone to citral should be used.[1][5] Ratios below 2:1 are reported to significantly increase citral self-condensation.[5]
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of "superior condensation products" from the reaction of pseudoionone with acetone. Monitor the reaction and stop it once the maximum yield of pseudoionone is achieved.
-
Purification: These higher boiling point impurities can often be separated from the desired product by fractional vacuum distillation.[9]
-
Data Presentation
The selectivity for pseudoionone is highly dependent on the acetone-to-citral molar ratio. The following table summarizes the effect of this ratio on product distribution in a study using an activated Mg-Al hydrotalcite catalyst.
| Acetone/Citral Molar Ratio | Pseudoionone Selectivity (%) | Main Byproduct(s) |
| < 2 | 70-80 | Diacetone Alcohol, Citral Self-Condensation Products |
| 3 | 100 | - |
| > 3 | 70-80 | Diacetone Alcohol |
Data adapted from a study on citral-acetone condensation kinetics.[5]
Experimental Protocols
General Procedure for Base-Catalyzed Synthesis of Pseudoionone
This protocol is a generalized procedure based on common laboratory practices.[1][10]
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with acetone in the desired molar excess. The flask is cooled in an ice-salt bath.
-
Reactant Addition: A solution of citral in acetone is added dropwise to the cooled, stirred acetone.
-
Catalyst Addition: A solution of the base catalyst (e.g., aqueous NaOH) is added slowly, ensuring the temperature is maintained below a specified limit (e.g., 10°C) to minimize side reactions.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a weak acid (e.g., acetic acid or a buffer solution) to neutralize the base catalyst.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., Na2SO4).
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to separate the pseudoionone from unreacted starting materials and higher boiling point side products.[9]
Analytical Protocol: GC-MS Analysis
-
Sample Preparation: An aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ether) and filtered.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient is used to separate the components, for example, starting at 50°C and ramping up to 280°C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: A scan range of m/z 40-400 is typically sufficient to detect the expected products and byproducts.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different components. The mass spectrum of each peak can be compared to library spectra for identification. Quantification can be performed using an internal or external standard.
Visualizations
Signaling Pathways and Logical Relationships
Below are diagrams illustrating the key reaction pathways in the synthesis of this compound and the formation of common side products.
Caption: Reaction pathways in pseudoionone synthesis.
Caption: Troubleshooting logic for pseudoionone synthesis.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated study of the citral-acetone condensation kinetics over activated Mg-Al hydrotalcite - ICIQ [iciq.org]
- 6. scielo.br [scielo.br]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. US3161684A - Purification of pseudo-ionone - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for 6-Methylnona-4,8-dien-2-one Formation
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 6-Methylnona-4,8-dien-2-one?
A plausible and widely used method for the synthesis of alkenes like this compound is the Wittig reaction. This would involve the reaction of a phosphonium ylide with a suitable ketone. A potential disconnection approach suggests the reaction between the ylide derived from (3-methylbut-2-en-1-yl)triphenylphosphonium bromide and 4-oxopentanal.
Q2: What are the key steps in the proposed Wittig reaction for the synthesis of this compound?
The synthesis can be broken down into two main stages:
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Ylide Formation: A strong base is used to deprotonate the phosphonium salt, (3-methylbut-2-en-1-yl)triphenylphosphonium bromide, to form the reactive phosphonium ylide.
-
Wittig Reaction: The generated ylide then reacts with the ketone, 4-oxopentanal, to form the desired product, this compound, and triphenylphosphine oxide as a byproduct.
Q3: What are the common side reactions to be aware of?
Potential side reactions include:
-
Epimerization: The stereochemistry of the double bond can be affected by the reaction conditions.
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Self-condensation of the ketone: The enolizable ketone may undergo self-condensation under basic conditions.
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Decomposition of the ylide: The ylide can be unstable and may decompose if not used promptly or if the reaction temperature is too high.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete ylide formation. | Ensure the use of a sufficiently strong and fresh base. Monitor the color change upon addition of the base (ylides are often brightly colored). |
| Low reactivity of the ketone. | The reaction may require heating. Increase the reaction temperature in increments of 10°C. | |
| Decomposition of the ylide. | Prepare the ylide at a low temperature (e.g., -78°C or 0°C) and add the ketone shortly after its formation. | |
| Formation of Impurities | Presence of unreacted starting materials. | Increase the molar ratio of the ylide to the ketone. |
| Formation of triphenylphosphine oxide byproduct. | This is an inherent byproduct of the Wittig reaction. It can be removed by chromatography or by precipitation from a nonpolar solvent. | |
| Formation of stereoisomers. | The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide and the reaction conditions. For a higher proportion of the (Z)-alkene, unstabilized ylides in aprotic solvents are typically used. For the (E)-alkene, stabilized ylides or the Schlosser modification may be necessary. | |
| Difficulty in Product Purification | Co-elution of the product with triphenylphosphine oxide. | Optimize the solvent system for column chromatography. A combination of hexane and ethyl acetate is a good starting point. |
| Product instability. | The diene functionality in the product may be sensitive to acid or heat. Use mild purification techniques and avoid prolonged heating. |
Example Data: Optimization of Wittig Reaction Conditions
The following table presents hypothetical data for the optimization of the Wittig reaction between (3-methylbut-2-en-1-yl)triphenylphosphonium ylide and 4-oxopentanal.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 65 |
| 2 | NaHMDS | THF | -78 to 25 | 72 |
| 3 | KHMDS | Toluene | 0 to 25 | 68 |
| 4 | n-BuLi | Diethyl Ether | -78 to 25 | 62 |
| 5 | NaHMDS | THF | 0 to 50 | 78 |
| 6 | NaHMDS | DME | -78 to 25 | 75 |
Detailed Methodologies: Hypothetical Experimental Protocol
1. Preparation of (3-methylbut-2-en-1-yl)triphenylphosphonium ylide:
-
To a stirred suspension of (3-methylbut-2-en-1-yl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
The reaction mixture is allowed to warm to 0°C and stirred for 1 hour, during which a color change should be observed, indicating ylide formation.
2. Synthesis of this compound:
-
The freshly prepared ylide solution is cooled back to -78°C.
-
A solution of 4-oxopentanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound via a Wittig reaction.
Caption: Troubleshooting workflow for low product yield in the hypothetical synthesis.
Stability and degradation pathways of 6-Methylnona-4,8-dien-2-one under storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 6-Methylnona-4,8-dien-2-one under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an unsaturated ketone that may be used as a volatile flavoring agent or an intermediate in chemical synthesis. Its stability is crucial as degradation can lead to the formation of off-flavors, loss of potency, and the generation of potentially undesirable byproducts. Understanding its degradation pathways is essential for ensuring product quality, defining appropriate storage conditions, and establishing shelf-life.
Q2: What are the primary degradation pathways for this compound?
Based on its structure as a dienone, this compound is susceptible to three primary degradation pathways:
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Oxidation: The double bonds are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of epoxides, aldehydes, shorter-chain ketones, and carboxylic acids.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, such as isomerization of the double bonds (cis-trans isomerization), cyclization reactions, or photo-oxidation.
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Hydrolysis: Under acidic or basic conditions, the ketone functional group can be a target for hydrolysis, although this is generally slower for ketones compared to esters. The double bonds can also undergo hydration reactions under acidic catalysis.
Q3: What are the expected degradation products of this compound?
While specific degradation products would need to be confirmed experimentally, based on the structure, the following are plausible degradation products under stress conditions:
-
Oxidative Degradation:
-
Epoxides at the 4,5- or 8,9-positions.
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Cleavage products such as 2-hexenal, propanal, and acetone.
-
Formation of carboxylic acids upon further oxidation.
-
-
Photodegradation:
-
Cis/trans isomers of the parent compound.
-
Cyclic ethers or other rearrangement products.
-
-
Hydrolytic Degradation:
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Addition of water across the double bonds to form hydroxy-ketones.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Off-odors detected in stored samples. | Oxidative degradation leading to the formation of volatile aldehydes and smaller ketones. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures. Consider the addition of a suitable antioxidant if compatible with the application. |
| Loss of assay purity over time. | Multiple degradation pathways (oxidation, photodegradation) occurring simultaneously. | Protect the compound from light by using amber vials or storing it in the dark. Control the storage temperature and atmosphere. Re-evaluate the shelf-life based on stability studies. |
| Inconsistent results in stability studies. | Non-homogenous sample, inappropriate analytical method, or contamination. | Ensure the sample is homogenous before taking aliquots for analysis. Use a validated stability-indicating analytical method (see Experimental Protocols). Check for potential contaminants in the storage containers or from the storage environment. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Perform forced degradation studies to generate potential degradation products and aid in their identification. Use mass spectrometry (GC-MS or LC-MS) to elucidate the structures of the unknown peaks. |
Quantitative Data from Forced Degradation Studies
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and based on the expected reactivity of similar unsaturated ketones. Actual degradation will depend on the specific experimental conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 5 - 10% | Hydroxy-ketones, Isomers |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | 10 - 15% | Aldol condensation products, Isomers |
| Oxidation (3% H₂O₂) | 8 hours | 25 °C | 20 - 30% | Epoxides, Aldehydes, Smaller Ketones |
| Thermal Degradation | 7 days | 80 °C | 15 - 25% | Isomers, Oxidation Products (if O₂ present) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 °C | 30 - 40% | Cis/trans Isomers, Cyclic Products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
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Thermal Degradation: Place a sealed vial of the neat compound or the stock solution in an oven at 80°C for 7 days.
-
Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating GC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating GC-MS Method
This protocol provides a starting point for developing a gas chromatography-mass spectrometry (GC-MS) method to separate and identify this compound from its potential degradation products.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35 - 400.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Troubleshooting NMR and mass spectrometry data of 6-Methylnona-4,8-dien-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of 6-Methylnona-4,8-dien-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly based on the solvent and instrument parameters. However, the following tables provide a summary of predicted values in CDCl₃.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 | ~2.15 | s | 3H | - |
| H3 | ~3.10 | d | 2H | ~7.0 |
| H4 | ~5.30 | dt | 1H | ~15.0, ~7.0 |
| H5 | ~5.55 | dt | 1H | ~15.0, ~6.5 |
| C6-CH₃ | ~1.65 | s | 3H | - |
| H7 | ~2.70 | t | 2H | ~7.5 |
| H8 | ~5.80 | ddt | 1H | ~17.0, ~10.0, ~6.5 |
| H9a | ~5.00 | d | 1H | ~10.0 |
| H9b | ~5.05 | d | 1H | ~17.0 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~28.0 |
| C2 | ~208.0 |
| C3 | ~45.0 |
| C4 | ~124.0 |
| C5 | ~135.0 |
| C6 | ~132.0 |
| C6-CH₃ | ~16.0 |
| C7 | ~38.0 |
| C8 | ~137.5 |
| C9 | ~115.0 |
Q2: What is the expected molecular ion peak (M+) in the mass spectrum of this compound?
A2: The molecular formula for this compound is C₁₀H₁₆O. The expected monoisotopic mass is approximately 152.12 g/mol . Therefore, you should observe the molecular ion peak at an m/z of 152.
Q3: What are the common fragmentation patterns for this molecule in mass spectrometry?
A3: For an unsaturated ketone like this compound, common fragmentation includes α-cleavage and McLafferty rearrangements. The most prominent fragment is often the acylium ion [CH₃CO]⁺ at m/z 43.[1] Other significant fragments can arise from cleavage at the allylic positions.
Troubleshooting Guides
NMR Data Issues
Problem: My ¹H NMR spectrum shows broad peaks.
-
Possible Cause 1: Sample Concentration. A highly concentrated sample can lead to increased viscosity and peak broadening.
-
Solution: Dilute your sample and re-acquire the spectrum.
-
-
Possible Cause 2: Paramagnetic Impurities. The presence of paramagnetic metals can cause significant line broadening.
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Solution: Ensure all glassware is thoroughly cleaned. If contamination is suspected, passing the sample through a small plug of silica or celite may help.
-
-
Possible Cause 3: Unresolved Complex Coupling. The molecule has several protons with complex splitting patterns which might appear broad if the resolution is insufficient.
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Solution: Increase the acquisition time and the number of scans to improve resolution.
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Problem: The integrations in my ¹H NMR spectrum are incorrect.
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Possible Cause 1: Phasing Errors. Improper phasing of the spectrum will lead to inaccurate integration.
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Solution: Carefully re-process the spectrum and manually adjust the phase.
-
-
Possible Cause 2: Baseline Distortion. A non-flat baseline will introduce errors in the integration.
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Solution: Apply a baseline correction algorithm during processing.
-
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Possible Cause 3: Signal Overlap. If peaks are overlapping, it can be difficult to integrate them individually.
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Solution: Use deconvolution or peak fitting software to resolve and integrate overlapping signals.
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Mass Spectrometry Data Issues
Problem: I don't see the molecular ion peak at m/z 152.
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Possible Cause 1: Ionization Energy is Too High. Electron impact (EI) ionization can be a "hard" technique, causing extensive fragmentation and a weak or absent molecular ion.[2]
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Solution: If available, use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.[2]
-
-
Possible Cause 2: In-source Fragmentation. The molecule may be fragmenting immediately upon ionization.
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Solution: Lower the source temperature and ionization energy if your instrument allows.
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Problem: My mass spectrum is showing unexpected peaks or high background noise.
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Possible Cause 1: Contamination. The sample or the instrument may be contaminated. Common contaminants include phthalates, siloxanes from grease, or solvent impurities.[3][4]
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Solution: Run a blank (pure solvent) to identify background peaks.[5] If contamination is present, clean the ion source according to the manufacturer's protocol. Ensure high-purity solvents and clean sample vials are used.
-
-
Possible Cause 2: Air Leak. A leak in the vacuum system can lead to a high background signal, particularly at m/z 18 (H₂O), 28 (N₂), and 32 (O₂).[4]
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Solution: Perform a leak check as per the instrument's standard operating procedure.[4]
-
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
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Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Lock onto the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
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Acquire the spectrum using a standard pulse sequence (e.g., zg30).
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Set the spectral width to cover a range of -1 to 11 ppm.
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Use an acquisition time of at least 2 seconds and a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover a range of 0 to 220 ppm.
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Use a relaxation delay of 2-5 seconds.
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Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
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-
Data Processing:
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Apply a Fourier transform to the raw data.
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Phase the spectra and apply a baseline correction.
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Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.
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Integrate the peaks in the ¹H spectrum.
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Mass Spectrometry (Electron Impact)
-
Sample Preparation:
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Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's guidelines.
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Set the ion source to Electron Impact (EI) mode.
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Set the electron energy to 70 eV.
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Set the mass range to scan from m/z 35 to 200.
-
-
Sample Introduction:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). If using GC-MS, select an appropriate column and temperature program to separate the compound from any impurities.
-
-
Data Acquisition:
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak.
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Analyze the fragmentation pattern to confirm the structure. Compare the observed fragments with predicted fragmentation pathways.
-
Visualizations
References
Scalable synthesis methods for 6-Methylnona-4,8-dien-2-one
Disclaimer: Extensive searches for scalable synthesis methods specifically for 6-Methylnona-4,8-dien-2-one did not yield specific protocols or troubleshooting guides. The following technical support center content is a framework designed to assist researchers in developing and troubleshooting synthetic routes. The experimental details and troubleshooting scenarios provided are based on the synthesis of a structurally related compound, 8-methylnonane-1,6,7-trien-4-one , and are intended to serve as an illustrative example.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the multi-step synthesis of complex ketones.
| Question | Answer |
| Issue: Low yield in the final oxidation step to the ketone. | Possible Causes & Solutions: 1. Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time or adding a slight excess of the oxidizing agent.2. Reagent Decomposition: The Jones reagent (chromic acid) may have decomposed. Ensure the reagent is freshly prepared and has the characteristic orange color. The color should turn green as the reaction proceeds, indicating the consumption of Cr(VI)[1][2].3. Side Reactions: The acidic nature of the Jones reagent can sometimes lead to side reactions, such as rearrangement of double bonds[3]. Running the reaction at a lower temperature (e.g., -20°C to 0°C) can help minimize these side reactions[4].4. Product Degradation: The target molecule may be sensitive to the highly acidic conditions. Consider using a milder oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)[5][6]. |
| Issue: Presence of multiple spots on TLC after a coupling reaction. | Possible Causes & Solutions: 1. Unreacted Starting Materials: This is the most common reason. Optimize the stoichiometry of the reactants and ensure the reaction is run for a sufficient amount of time.2. Homocoupling of Reactants: One of the coupling partners may be reacting with itself. This can sometimes be minimized by the slow addition of one of the reactants to the reaction mixture.3. Formation of Isomers: Depending on the reaction conditions, isomerization of double bonds might occur. Analyze the product mixture by NMR or GC-MS to identify the isomers. Purification by column chromatography may be necessary. |
| Issue: Difficulty in purifying the final product. | Possible Causes & Solutions: 1. Co-eluting Impurities: If impurities have similar polarity to the product, consider using a different solvent system for column chromatography or trying a different purification technique like preparative HPLC or distillation[4].2. Product Instability: The product may be unstable on silica gel. A quick filtration through a plug of silica or using a different stationary phase like alumina might be beneficial.3. Formation of an Emulsion during Workup: This can complicate extraction. Adding brine can help to break up emulsions. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best way to monitor the progress of the Jones oxidation? | The most straightforward method is by observing the color change of the reaction mixture. The orange/red color of the Cr(VI) reagent will turn to a green/blue color as it is reduced to Cr(III)[1][7]. This provides a clear visual endpoint. Additionally, you can use TLC or GC to monitor the disappearance of the starting alcohol. |
| Are there any specific safety precautions to take when working with Jones reagent? | Yes, Cr(VI) compounds are known carcinogens and are highly toxic and corrosive[2]. Always handle Jones reagent in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Any residual Cr(VI) can be quenched by the addition of isopropanol until the green color persists[1]. |
| How can I improve the scalability of my synthesis? | For scaling up, consider the following: - Reagent Cost and Availability: Choose readily available and inexpensive starting materials and reagents[4]. - Reaction Conditions: Opt for reactions that can be run at or near room temperature and atmospheric pressure to avoid the need for specialized equipment. - Purification: Distillation or crystallization are generally more scalable purification methods than chromatography. If chromatography is necessary, optimize the loading and solvent usage. - Telescoping Reactions: If possible, combine reaction steps without isolating the intermediate to save time and reduce material loss. |
| My starting material is not fully soluble in the reaction solvent. What should I do? | In cases like the Jones oxidation which often uses acetone, poor solubility can be an issue. You can try a co-solvent system, but you must ensure it is compatible with the reagents. For instance, you cannot use an alcohol as a co-solvent in an oxidation reaction. Gently warming the mixture might help, but be cautious as this could also increase the rate of side reactions. |
Data Summary
The following table summarizes the key quantitative data for the synthesis of the example compound, 8-methylnonane-1,6,7-trien-4-one[4].
| Step | Reactants | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | 1,3-dithiane, allyl bromide | n-BuLi | THF | -75°C to 0°C | Overnight | - |
| 2 | Allene alcohol (33) | Jones reagent | Acetone | -20°C to RT | 2.25 h | 61 |
Experimental Protocols
Example Protocol: Jones Oxidation of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)-4-penten-2-ol to 8-methylnonane-1,6,7-trien-4-one [4]
This protocol is for the final oxidation step in the synthesis of the example compound.
Materials:
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Allenic alcohol (33) (2.8 g, 12.5 mmol)
-
Acetone (40 mL)
-
Jones reagent (6.25 mL, 15.5 mmol)
-
Ether
-
Brine
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5% aqueous NaHCO3
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Water
-
Magnesium sulfate (MgSO4)
Procedure:
-
A solution of the allene alcohol (33) (2.8 g, 12.5 mmol) in acetone (40 mL) is cooled to -20°C in an ice-salt bath.
-
Jones reagent (6.25 mL, 15.5 mmol) is added dropwise to the cooled solution. The color of the mixture should change from orange to green.
-
The resulting mixture is maintained at -20°C for 15 minutes.
-
The reaction is then allowed to warm to room temperature over a period of 2 hours.
-
The organic phase is separated.
-
The aqueous phase is extracted with ether (3 x 35 mL).
-
The combined organic phases are washed sequentially with brine (2 x 35 mL), 5% aqueous NaHCO3 (2 x 35 mL), and water (40 mL).
-
The organic phase is dried over anhydrous MgSO4.
-
The solvent is removed under reduced pressure to yield a yellowish oil.
-
The crude product is purified by distillation (b.p. 54°C/0.05 mmHg) to give the final ketone (1.14 g, 61% yield).
Visualizations
Caption: A generalized workflow for a multi-step organic synthesis.
Caption: A decision tree for troubleshooting a low-yield reaction.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Purification of Synthetic 6-Methylnona-4,8-dien-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 6-Methylnona-4,8-dien-2-one. The information provided addresses common challenges encountered during the purification of this dienone, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound sample is a complex mixture. What are the likely impurities?
A1: The impurities in your sample will largely depend on the synthetic route employed. Common methods for synthesizing α,β-unsaturated ketones and dienones include Aldol condensation and the Wittig reaction.
-
From Aldol Condensation: Expect unreacted starting materials (aldehydes and ketones), β-hydroxy ketone intermediates (if dehydration is incomplete), and products from self-condensation of the starting ketone.[1][2]
-
From Wittig Reaction: Common impurities include unreacted aldehyde, the phosphonium salt starting material, and triphenylphosphine oxide, a significant byproduct of the reaction.[3][4][5][6][7] Isomers of the desired product (E/Z isomers) can also be present.[4]
Q2: I am observing a persistent impurity with a similar polarity to my product during column chromatography. How can I improve separation?
A2: When standard silica gel chromatography fails to resolve impurities, consider the following:
-
Optimize Your Solvent System: A systematic approach to solvent system selection is crucial. Experiment with solvent mixtures of varying polarity and composition. For non-polar compounds like terpenes and dienones, hexane/ethyl acetate or cyclohexane/acetone gradients are commonly used.[8]
-
Alternative Chromatographic Techniques:
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) can be effective for separating compounds with similar polarities, especially non-polar terpenes.[9]
-
Counter-Current Chromatography (CCC): This technique avoids solid stationary phases, preventing irreversible adsorption and is particularly useful for separating terpenoids.[10]
-
Q3: My purified this compound has an off-color and develops it further upon storage. What could be the cause and how can I fix it?
A3: The development of color in ketones upon storage can be due to the presence of small amounts of aldehydes or other unstable impurities that polymerize or degrade over time.[11]
-
Removal of Aldehydic Impurities: A method for purifying ketones involves distillation in the presence of a non-volatile amine, which reacts with aldehydes to form high-boiling adducts that remain in the distillation residue.[11]
-
Bisulfite Extraction: For reactive ketones and aldehydes, extraction with a saturated sodium bisulfite solution can be highly effective. The carbonyl compound forms a charged bisulfite adduct that is soluble in the aqueous layer and can be separated from the desired product in the organic layer.[12]
Q4: The product is volatile and I'm losing a significant amount during solvent removal. What is the best practice for concentrating my purified fractions?
A4: this compound is expected to be a volatile compound. To minimize loss during solvent evaporation:
-
Use a Rotary Evaporator with Controlled Temperature and Pressure: Avoid excessive heat and high vacuum. Keep the water bath temperature low and gradually decrease the pressure.
-
Steam Distillation for Volatile Ketones: For steam-volatile ketones, purification can be achieved by forming a 2,4-dinitrophenylhydrazone derivative, which is a stable solid. After purification of the derivative by recrystallization, the ketone can be regenerated by steam distillation in the presence of an α-keto acid like α-ketoglutaric acid.[13]
Q5: How can I quantitatively assess the purity of my final product?
A5: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for quantifying the purity of volatile compounds like ketones.[14][15][16][17][18] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity assessment and for identifying residual impurities.[19][20]
Quantitative Data on Purification Methods
The following table summarizes the expected purity levels for this compound based on the chosen purification method. These are general estimates for structurally similar volatile ketones and dienones.
| Purification Method | Expected Purity | Notes |
| Fractional Distillation | 90-98% | Effective for separating compounds with significantly different boiling points.[21][22][23] |
| Silica Gel Column Chromatography | 95-99% | Dependent on the nature of impurities. May not resolve isomers or compounds of very similar polarity.[8] |
| Preparative HPLC | >99% | Offers high resolution for difficult separations.[9] |
| Bisulfite Extraction followed by Distillation | >98% | Highly effective for removing reactive carbonyl impurities.[12] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating the product from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates.
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect fractions based on the boiling point at the given pressure. The boiling point of a related compound, 8-methylnonane-1,6,7-trien-4-one, is reported as 54 °C at 0.05 mmHg, which can serve as a starting reference.[24]
-
-
Analysis: Analyze the collected fractions by GC-FID to determine their purity.
Protocol 2: Purification by Preparative Column Chromatography
This is a standard method for purifying organic compounds.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, taking care to avoid loss of the volatile product.
Protocol 3: Removal of Aldehydic Impurities via Bisulfite Extraction
This protocol is effective for removing aldehydes and other reactive carbonyl compounds.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).
-
Extraction:
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite and shake vigorously for 5-10 minutes.
-
Allow the layers to separate. The bisulfite adducts of aldehydic impurities will be in the aqueous layer.[12]
-
-
Separation and Washing:
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for selecting a purification method based on impurity type.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. info.ornl.gov [info.ornl.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Development of a GC-FID method for quantitative characterisation of polyglycerols in polyglycerol polyricinoleate (PGPR) present in a lipid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents. | Sigma-Aldrich [sigmaaldrich.com]
- 21. energyeducation.ca [energyeducation.ca]
- 22. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 23. youtube.com [youtube.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Selection and Optimization for Dienone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of dienones, with a focus on structures similar to 6-Methylnona-4,8-dien-2-one. The guidance is centered on common catalytic methods, including palladium- and ruthenium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing dienones like this compound?
A1: The synthesis of conjugated dienones often involves palladium- or ruthenium-catalyzed cross-coupling and metathesis reactions. Key methods include:
-
Palladium-catalyzed Heck reaction: Coupling of an alkenyl halide with an alkene.[1][2][3]
-
Palladium-catalyzed Suzuki-Miyaura coupling: Reaction of an organoboron compound with a vinyl halide.[4]
-
Palladium-catalyzed Stille coupling: Coupling of an organotin compound with a vinyl halide.
-
Ruthenium-catalyzed olefin metathesis: Particularly cross-metathesis to form a new double bond.[5][6]
-
Palladium-catalyzed dehydrogenation: Removal of hydrogen from an enone to create a dienone.[7]
Q2: How do I select the appropriate catalyst for my dienone synthesis?
A2: Catalyst selection depends on the specific reaction, substrates, and desired selectivity.
-
For Heck reactions, palladium(II) acetate (Pd(OAc)₂) with phosphine ligands is a common starting point. The choice of ligand (e.g., PPh₃, or more specialized ligands like SPhos) is critical for catalyst stability and activity.[8]
-
For Suzuki-Miyaura and Stille couplings, palladium(0) catalysts like Pd(PPh₃)₄ or precatalysts that generate Pd(0) in situ are typically used. The ligand choice can influence reaction efficiency and functional group tolerance.[4]
-
For olefin metathesis, Grubbs' catalysts (first, second, and third generation) and Hoveyda-Grubbs catalysts are the standards.[5][6][9] Second-generation catalysts generally offer higher reactivity and better stability.
Q3: What are the key reaction parameters to optimize for better yield and selectivity?
A3: Optimization is crucial for successful dienone synthesis. Key parameters to consider include:
-
Catalyst Loading: Typically ranges from 0.1 to 5 mol%. Higher loadings can sometimes increase yield but also lead to higher costs and potential for side reactions.[10]
-
Solvent: The choice of solvent can significantly impact catalyst solubility, stability, and reactivity. Common solvents for cross-coupling include DMF, THF, and dioxane.[11]
-
Base: In many cross-coupling reactions, a base is required to regenerate the active catalyst.[2] The strength and type of base (e.g., carbonates, phosphates, amines) can affect the reaction outcome.[12]
-
Temperature: Reactions are often run at elevated temperatures to ensure a reasonable reaction rate, but excessively high temperatures can lead to catalyst decomposition.[1]
-
Ligand-to-Metal Ratio: For palladium catalysts with phosphine ligands, an excess of the ligand can sometimes improve catalyst stability.[12]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is not expired and has been stored under appropriate conditions (e.g., inert atmosphere).- For Pd(II) precatalysts, ensure proper in situ reduction to the active Pd(0) species is occurring.[8]- Consider a different catalyst or ligand system that may be more robust for your specific substrates. |
| Impure Reagents | - Purify starting materials and solvents. Trace impurities can poison the catalyst.[12]- Ensure solvents are anhydrous and degassed, as oxygen and water can deactivate many catalysts. |
| Sub-optimal Reaction Conditions | - Systematically vary the temperature, solvent, and base to find the optimal conditions for your reaction.- Increase catalyst loading incrementally. |
| Catalyst Deactivation | - Catalyst deactivation can occur through various mechanisms, including aggregation into inactive nanoparticles or oxidation.[13][14]- The presence of excess aryl halide or a reducing agent can sometimes extend catalyst lifetime in Heck reactions.[13] |
Problem 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling | - This is a common side reaction in Suzuki-Miyaura coupling where two boronic acid molecules react with each other.[4]- This can be minimized by ensuring the reaction mixture is properly degassed, as oxygen can promote homocoupling.[4]- Slower addition of the boronic acid can also be beneficial. |
| Reductive Heck Product | - In the Heck reaction, the formation of a reduced product instead of the desired coupled product can occur.[1]- The choice of base, solvent, and temperature can influence the extent of this side reaction.[1] |
| Isomerization of the Double Bond | - In olefin metathesis, isomerization of the newly formed double bond can be an issue.- The addition of a mild acid, such as acetic acid, can sometimes suppress this side reaction. |
| Formation of Regioisomers | - In reactions where multiple sites are available for coupling, a mixture of regioisomers may be formed.- The choice of ligand and reaction conditions can often be tuned to favor the formation of the desired regioisomer.[15] |
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on Yield in a Hypothetical Heck Reaction for this compound Synthesis
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | DMF | 100 | 65 |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 78 |
| 4 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Toluene | 110 | 85 |
This table is a generalized representation and actual results will vary based on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Heck Reaction
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the solvent, the aryl or vinyl halide, and the alkene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a catalyzed reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholar.utc.edu [scholar.utc.edu]
- 7. Synthesis of (E,E)-Dienones and (E,E)-Dienals via Palladium-Catalyzed γ,δ-Dehydrogenation of Enones and Enals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium catalysed reactions in synthesis | PPT [slideshare.net]
Validation & Comparative
Unambiguous Structural Confirmation of 6-Methylnona-4,8-dien-2-one: A Comparative Guide to 2D NMR Techniques
For Immediate Release
In the field of chemical analysis and drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural confirmation of 6-Methylnona-4,8-dien-2-one, a molecule with potential applications in flavor and fragrance industries. We present hypothetical, yet realistic, experimental data to illustrate the power of combining various 2D NMR methods for unambiguous characterization.
Executive Summary
The structural confirmation of organic molecules traditionally relies on a combination of spectroscopic techniques. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex structures often necessitate the use of more advanced 2D NMR experiments. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively establish the connectivity and structure of this compound. Through a detailed analysis of hypothetical data, we demonstrate how these techniques, when used in concert, offer a significant advantage over alternative methods by providing a complete and unambiguous picture of the molecular architecture.
Comparative Analysis of Structural Elucidation Techniques
While other analytical methods such as mass spectrometry and infrared spectroscopy provide valuable information regarding molecular weight and functional groups, they fall short in delineating the precise atomic connectivity of a molecule like this compound. 1D NMR provides essential information about the chemical environment and number of protons and carbons, but often suffers from signal overlap and ambiguity in complex spin systems.
The integrated use of 2D NMR techniques overcomes these limitations:
-
COSY reveals proton-proton (¹H-¹H) couplings, establishing direct connections between adjacent protons.
-
HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs, definitively assigning protons to their attached carbons.
-
HMBC identifies longer-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the carbon skeleton, including quaternary carbons and functional groups.
The synergy of these techniques provides a comprehensive and robust dataset for structural confirmation, far exceeding the certainty offered by any single method.
Hypothetical 2D NMR Data for this compound
To illustrate the power of this approach, we have generated a set of realistic ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 2.15 | s | - | 29.8 |
| 2 | - | - | - | 208.5 |
| 3 | 3.10 | d | 7.0 | 45.2 |
| 4 | 5.55 | dt | 15.5, 7.0 | 124.5 |
| 5 | 5.65 | dt | 15.5, 6.5 | 138.0 |
| 6 | 2.60 | m | - | 38.5 |
| 7 | 2.05 | q | 7.0 | 32.0 |
| 8 | 5.40 | t | 7.0 | 123.0 |
| 9 | 4.95 | m | - | 115.0 |
| 10 (6-CH₃) | 1.05 | d | 6.8 | 19.5 |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Proton(s) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H-1 | - | C-1 | C-2, C-3 |
| H-3 | H-4 | C-3 | C-1, C-2, C-4, C-5 |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |
| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6, C-10 |
| H-6 | H-5, H-7, H-10 | C-6 | C-4, C-5, C-7, C-8, C-10 |
| H-7 | H-6, H-8 | C-7 | C-5, C-6, C-8, C-9 |
| H-8 | H-7, H-9 | C-8 | C-6, C-7, C-9 |
| H-9 | H-8 | C-9 | C-7, C-8 |
| H-10 | H-6 | C-10 | C-5, C-6, C-7 |
Experimental Protocols
Sample Preparation: A 10 mg sample of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
NMR Spectroscopy: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment is run with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
COSY: A gradient-selected COSY experiment is acquired with 2048 data points in the direct dimension and 256 increments in the indirect dimension.
-
HSQC: A phase-sensitive gradient-edited HSQC experiment is optimized for a one-bond ¹J(CH) coupling of 145 Hz.
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling of 8 Hz.
Visualizing the Structural Confirmation Workflow
The logical flow of information from the 2D NMR experiments to the final structure can be visualized as follows:
Caption: Workflow for structural elucidation using 2D NMR.
Key 2D NMR Correlations for this compound
The following diagram illustrates the crucial long-range correlations that piece together the molecular skeleton.
Caption: Key HMBC correlations confirming the molecular backbone.
Conclusion
The integrated application of COSY, HSQC, and HMBC 2D NMR techniques provides an unparalleled level of detail and certainty in the structural elucidation of organic molecules such as this compound. This guide demonstrates that through the systematic analysis of the complementary data from these experiments, researchers can confidently and unambiguously determine complex molecular structures, a critical step in modern chemical research and development.
A Comparative Analysis of Synthetic vs. Natural 6-Methylnona-4,8-dien-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of synthetically produced versus naturally sourced 6-Methylnona-4,8-dien-2-one. Due to the limited specific literature on this compound, this document outlines a robust, generalized methodology based on established principles for the synthesis, extraction, and characterization of unsaturated ketones.
Sourcing and Synthesis
A comparative analysis begins with obtaining the compound from both synthetic and natural origins. The methodologies for each are distinct and can introduce variations in the final product.
Synthetic Production
The synthesis of this compound can be approached through various established methods for forming α,β-unsaturated ketones. A plausible route is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde and a ketone in the presence of a base.
Proposed Synthetic Protocol:
-
Reaction Setup: 3-Methyl-2,6-heptadienal and acetone are reacted in an aqueous or alcoholic solvent.
-
Catalysis: A base catalyst, such as sodium hydroxide or potassium hydroxide, is added to facilitate the condensation reaction.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to isolate this compound.
Caption: Synthetic workflow for this compound production.
Natural Sourcing and Extraction
While specific natural sources of this compound are not well-documented, its structure is suggestive of a terpenoid derivative, which are common volatile organic compounds in plants and insects. Hypothetical sources could include essential oils of aromatic plants or insect pheromone secretions.
General Extraction Protocol (from a hypothetical plant source):
-
Sample Preparation: The plant material (e.g., leaves, flowers) is harvested and, if necessary, dried or macerated to increase the surface area for extraction.
-
Extraction: Steam distillation or solvent extraction are common methods for isolating volatile compounds.[1] For steam distillation, steam is passed through the plant material, carrying the volatile compounds with it. The steam is then condensed, and the essential oil containing the target compound is separated from the water.
-
Fractionation: The crude essential oil is then fractionated, for example, by fractional distillation or preparative gas chromatography, to isolate this compound.
Caption: Extraction and isolation of natural this compound.
Comparative Data Presentation
A direct comparison of the synthetic and natural products would involve a suite of analytical techniques to determine purity, structural integrity, and stereochemical properties.
| Parameter | Synthetic this compound (Expected) | Natural this compound (Expected) | Analytical Method(s) |
| Purity | High (typically >98%) | Variable, depends on purification efficacy | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Impurities | Starting materials, reaction by-products, residual solvent | Other co-extracted natural products | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isomeric Ratio (E/Z) | Dependent on reaction conditions | Typically a specific biologically relevant isomer | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Enantiomeric Excess | Racemic mixture (unless an asymmetric synthesis is used) | Potentially enantiomerically pure | Chiral Chromatography, Polarimetry |
| Isotopic Distribution | Standard natural abundance | Standard natural abundance | Mass Spectrometry (MS) |
| Structural Confirmation | Confirmed | Confirmed | NMR, Infrared (IR) Spectroscopy, MS |
Experimental Protocols for Comparison
A rigorous comparison requires standardized analytical protocols.
Purity and Impurity Profiling
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Samples of both synthetic and natural this compound are dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Separation: An aliquot of each sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile organic compounds. A temperature gradient is applied to elute the components based on their boiling points and interactions with the stationary phase.
-
MS Detection: The eluting compounds are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured, allowing for the identification of this compound and any co-eluting impurities by comparing their mass spectra to spectral libraries.
-
Data Analysis: The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
Structural Elucidation
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of each sample are dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: This technique provides information about the number and types of hydrogen atoms in the molecule, as well as their connectivity. The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): These experiments can be used to definitively assign all proton and carbon signals and confirm the overall structure.
Stereochemical Analysis
Method: Chiral Gas Chromatography
-
Sample Preparation: Samples are prepared as for standard GC analysis.
-
Chiral Separation: A specialized chiral GC column is used. This column contains a stationary phase that interacts differently with the enantiomers of a chiral molecule, leading to their separation.
-
Detection and Quantification: As the separated enantiomers elute from the column, they are detected. The relative peak areas are used to determine the enantiomeric excess (ee) of the sample.
Logical Framework for Comparison
The comparative analysis follows a logical progression from initial sourcing to detailed characterization, with the goal of identifying any significant differences between the synthetic and natural products.
Caption: Logical workflow for the comparative analysis.
Conclusion
This guide outlines the necessary steps to conduct a thorough and objective comparison of synthetic and natural this compound. By following these protocols, researchers can elucidate potential differences in purity, impurity profiles, and stereochemistry that may arise from the different sourcing methods. Such a comparison is crucial for applications in drug development and scientific research where the precise composition of a compound is of paramount importance.
References
Comparative Analysis of Synthetic Routes to 6-Methylnona-4,8-dien-2-one: A Review of Potential Strategies
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of successful research. This guide aims to provide a comparative analysis of potential synthetic routes to 6-Methylnona-4,8-dien-2-one, a dienone of interest in various chemical research areas. However, a comprehensive review of publicly available scientific literature and chemical databases did not yield any established, complete synthetic routes with associated experimental data for this specific molecule. Therefore, this guide will instead focus on a comparative analysis of plausible synthetic strategies, drawing upon well-established organic chemistry reactions for the synthesis of structurally related unsaturated ketones.
Hypothetical Synthetic Strategies
Based on the structure of this compound, two primary retrosynthetic disconnections are considered most logical. These approaches form the basis of our comparative analysis.
Route 1: Grignard Reaction followed by Oxidation
This strategy involves the formation of the carbon skeleton through the addition of a vinyl Grignard reagent to an appropriate α,β-unsaturated aldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone.
Route 2: Wittig Reaction followed by Alkylation
An alternative approach is the formation of the dienone backbone via a Wittig reaction, followed by a selective methylation at the C6 position.
Data Presentation: A Theoretical Comparison
Since no experimental data for the synthesis of this compound is available, the following table presents a theoretical comparison of the two proposed routes based on general principles of organic synthesis.
| Parameter | Route 1: Grignard Reaction & Oxidation | Route 2: Wittig Reaction & Alkylation |
| Plausible Overall Yield | Moderate | Moderate to Low |
| Potential Purity Issues | Isomeric impurities from Grignard addition | Stereoisomers from Wittig reaction, over-alkylation |
| Key Reaction Steps | Grignard addition, Oxidation | Wittig olefination, Enolate formation, Alkylation |
| Scalability | Generally good for Grignard reactions | Can be challenging for Wittig reactions |
| Reagent Availability | Readily available starting materials | Phosphonium salts may require synthesis |
| Control of Stereochemistry | Difficult to control stereocenter at C6 | E/Z selectivity of the Wittig reaction can be controlled |
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the proposed synthetic routes. These are intended to be illustrative and would require significant optimization.
Route 1: Grignard Reaction and Oxidation
-
Preparation of Vinyl Grignard Reagent: To a stirred suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of vinyl bromide in THF is added dropwise. The reaction mixture is gently heated to initiate the reaction and then stirred at room temperature until the magnesium is consumed.
-
Grignard Addition to Crotonaldehyde: The freshly prepared vinyl Grignard reagent is cooled to 0 °C and a solution of crotonaldehyde in anhydrous THF is added dropwise. The reaction is stirred for several hours at room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Oxidation to this compound: The crude secondary alcohol is dissolved in dichloromethane and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and the solvent is removed under reduced pressure to yield the crude product, which would be purified by column chromatography.
Route 2: Wittig Reaction and Alkylation
-
Synthesis of the Dienone via Wittig Reaction: To a suspension of a suitable phosphonium ylide (e.g., derived from 3-penten-2-one) in an appropriate solvent, a strong base such as n-butyllithium is added at low temperature to generate the ylide. A solution of acrolein is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is worked up to isolate the nona-4,8-dien-2-one.
-
Alkylation of the Dienone: The synthesized nona-4,8-dien-2-one is dissolved in an aprotic solvent like THF and cooled to a low temperature. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the enolate. Methyl iodide is then added to the enolate solution to introduce the methyl group at the C6 position. The reaction is quenched and worked up to yield the target this compound, which would require purification to separate it from any unreacted starting material and potential byproducts.
Mandatory Visualization
Figure 1. Logical workflow for the comparative analysis of synthetic routes.
Conclusion
While a direct comparative analysis of established synthetic routes to this compound is not currently possible due to a lack of published data, this guide provides a framework for approaching its synthesis. The two proposed strategies, one based on a Grignard reaction and the other on a Wittig reaction, both offer plausible pathways to the target molecule. The choice between these routes in a practical setting would depend on factors such as reagent availability, desired stereochemical outcome, and the chemist's familiarity with the specific reactions. Further experimental investigation is required to determine the optimal synthetic route and to gather the quantitative data necessary for a definitive comparison.
A Comparative Guide to the Validation of Analytical Methods for 6-Methylnona-4,8-dien-2-one in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like 6-Methylnona-4,8-dien-2-one in complex matrices is crucial for product development, quality control, and safety assessment. This guide provides a comparative overview of two common analytical approaches for such compounds: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS), and Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS.
Performance Data Comparison
The following table summarizes the key performance parameters of the two analytical methods, offering a clear comparison of their capabilities.
| Performance Parameter | Method A: LLE-GC-MS for 6-methyl-5-hepten-2-one | Method B: HS-SPME-GC-MS for Unsaturated Carbonyls |
| Linearity (R²) | > 0.99 | 0.9731 - 0.9960[1][2] |
| Limit of Detection (LOD) | < 100 ng/mL | 0.03 - 2.5 µg/L[1][2] |
| Limit of Quantification (LOQ) | < 100 ng/mL | 1.0 - 2.5 µg/L[1][2] |
| Accuracy (Recovery) | Not explicitly stated | 90% to 105%[1][2] |
| Precision (RSD) | 2.01% to 12.59% | < 13%[1][2] |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below to facilitate replication and adaptation for the analysis of this compound.
Method A: Liquid-Liquid Extraction (LLE) with GC-MS
This method is adapted from a validated procedure for the determination of 6-methyl-5-hepten-2-one in a fruit matrix.
1. Sample Preparation (LLE):
-
Homogenize 5 g of the sample matrix.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the analyte.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard before GC-MS analysis.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte and internal standard.
Method B: Headspace-Solid Phase Microextraction (HS-SPME) with GC-MS
This method is a representative procedure for the analysis of volatile carbonyls in a beverage matrix.[1][2]
1. Sample Preparation (HS-SPME):
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a saturated solution of NaCl to enhance analyte partitioning into the headspace.
-
Add an appropriate internal standard.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).
2. GC-MS Parameters:
-
Gas Chromatograph: Thermo Scientific TRACE 1310 GC or equivalent.
-
Column: TG-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar.
-
Inlet Temperature: 250°C (for thermal desorption of the SPME fiber).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Thermo Scientific ISQ single quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.
Visualizing the Methodologies
To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of logical workflows for LLE-GC-MS and HS-SPME-GC-MS.
References
Spectroscopic comparison between isomers of 6-Methylnona-4,8-dien-2-one
A Spectroscopic Comparison of the Geometric Isomers of 6-Methylnona-4,8-dien-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the geometric isomers of this compound. Due to the limited availability of direct experimental data for these specific isomers, this comparison is based on established spectroscopic principles and data from structurally analogous compounds, namely geranylacetone and nerylacetone. This analysis will aid researchers in the identification and characterization of these and similar molecules.
Introduction to the Isomers
This compound is an α,β-unsaturated ketone with two sites of geometric isomerism at the C4=C5 and C8=C9 double bonds. This gives rise to four possible stereoisomers: (4E,8E), (4Z,8E), (4E,8Z), and (4Z,8Z). The spatial arrangement of the substituents around these double bonds significantly influences their spectroscopic properties.
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for the E and Z isomers of this compound based on foundational spectroscopic theory and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | (4E,8E)-isomer | (4Z,8E)-isomer | Key Differences |
| H3 | ~3.1 | ~3.1 | Minimal difference expected. |
| H4 | ~6.1 | ~6.1 | Minimal difference expected. |
| H5 | ~6.8 | ~6.3 | The H5 proton in the Z-isomer is expected to be shielded and appear at a lower chemical shift due to the anisotropic effect of the C6-substituents. |
| C6-CH₃ | ~1.7 | ~1.9 | The methyl group at C6 in the Z-isomer is expected to be deshielded and appear at a higher chemical shift. |
| H7 | ~2.1 | ~2.6 | The allylic protons at C7 in the Z-isomer are expected to be deshielded. |
| H8/H9 | ~5.1-5.3 | ~5.1-5.3 | Minimal difference expected for the terminal double bond protons. |
| C1-CH₃ | ~2.1 | ~2.1 | Minimal difference expected. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | (4E,8E)-isomer | (4Z,8E)-isomer | Key Differences |
| C1 | ~27 | ~27 | Minimal difference expected. |
| C2 | ~198 | ~198 | Minimal difference expected for the carbonyl carbon. |
| C3 | ~42 | ~42 | Minimal difference expected. |
| C4 | ~124 | ~124 | Minimal difference expected. |
| C5 | ~158 | ~158 | Minimal difference expected. |
| C6 | ~40 | ~33 | The C6 carbon in the Z-isomer is expected to be shielded due to the steric hindrance (γ-gauche effect), resulting in a lower chemical shift. |
| C6-CH₃ | ~16 | ~23 | The C6-methyl carbon in the Z-isomer is expected to be deshielded. |
| C7 | ~32 | ~26 | The C7 carbon in the Z-isomer is expected to be shielded. |
| C8 | ~124 | ~124 | Minimal difference expected. |
| C9 | ~132 | ~132 | Minimal difference expected. |
Table 3: Predicted Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | (4E,8E)-isomer | (4Z,8E)-isomer | Key Differences |
| C=O Stretch | ~1675 | ~1675 | As an α,β-unsaturated ketone, a strong absorption is expected in this region.[1][2][3][4][5] Minimal difference is predicted between isomers. |
| C=C Stretch | ~1640 | ~1640 | The conjugated C=C bond will have a distinct absorption. |
| =C-H Bend (trans) | ~970 | N/A | A distinct peak characteristic of a trans (E) double bond is expected for the C4=C5 bond. |
| =C-H Bend (cis) | N/A | ~700 | A peak in this region would be indicative of a cis (Z) C4=C5 double bond, though it can be less reliable. |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| All Isomers | m/z = 152 | The mass spectra of the geometric isomers are expected to be very similar.[6][7][8][9][10] Key fragments would likely arise from cleavage at the allylic positions and McLafferty rearrangement.[5] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-200 amu).
Visualization of Isomeric Differences
The logical relationship between the isomers and their key distinguishing spectroscopic features can be visualized as follows:
Caption: Key spectroscopic differences between E and Z isomers.
Conclusion
The geometric isomers of this compound can be effectively distinguished using a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The most significant differences are anticipated in the ¹H NMR chemical shift of the H5 proton and the ¹³C NMR chemical shifts of the C6 and C7 carbons, as well as the C6-methyl carbon. Additionally, IR spectroscopy can provide clear evidence for the trans configuration of the C4=C5 double bond. While mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, it is not expected to be a primary tool for differentiating between these geometric isomers. This guide provides a foundational framework for the spectroscopic analysis of these and related compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 10. uni-saarland.de [uni-saarland.de]
Purity Assessment of 6-Methylnona-4,8-dien-2-one by Quantitative NMR (qNMR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 6-Methylnona-4,8-dien-2-one, a key intermediate in various chemical syntheses. The following sections present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction
This compound is a volatile organic compound whose purity is critical for its intended applications. Accurate determination of its purity and the identification of any impurities are essential for ensuring product quality, safety, and efficacy in downstream processes. While chromatographic techniques like GC-MS have traditionally been the standard for such analyses, qNMR has emerged as a powerful and direct method for purity determination.[1][2] This guide explores the principles, methodologies, and comparative performance of both techniques.
Comparative Purity Data
The following table summarizes hypothetical but representative data for the purity assessment of a batch of this compound using both qNMR and GC-MS. This data is intended to illustrate the type of results obtained from each method.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity of this compound (%) | 98.5 ± 0.2 | 98.2 (Area % Normalization) |
| Identified Impurities (%) | Impurity A (Isomer): 0.8Impurity B (Aldehyde): 0.5Unidentified: 0.2 | Impurity A (Isomer): 0.9Impurity B (Aldehyde): 0.6Other volatile impurities: 0.3 |
| Limit of Quantification (LOQ) | ~0.1% | ppm to sub-ppm level |
| Analysis Time per Sample | ~15-20 minutes | ~30-45 minutes |
| Sample Preparation Time | Minimal (dissolution) | Derivatization may be required |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by relating the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity and concentration. The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[3][4]
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic Anhydride, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantification.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30-60 seconds is often used.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the methyl protons at C2) and a signal of the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification.[5][6]
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer
Materials:
-
This compound sample
-
High-purity solvent (e.g., Hexane or Dichloromethane)
-
Internal Standard (e.g., Dodecane)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the internal standard (Dodecane) at a known concentration.
-
Prepare a series of calibration standards by mixing known volumes of the analyte and internal standard stock solutions.
-
Prepare the sample for analysis by diluting it to fall within the calibration range and adding the internal standard.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the purity using the area percent normalization method or by creating a calibration curve using the internal standard.
-
Visualizations
Caption: qNMR Experimental Workflow.
Caption: Comparison of qNMR and GC-MS Workflows.
Discussion
qNMR Advantages:
-
Primary Method: qNMR is a primary ratio method of measurement, meaning it does not require a calibration curve with the same analyte, leading to high accuracy and traceability.[3]
-
Direct Measurement: It provides a direct measure of the molar concentration of the analyte.
-
Structural Information: Besides quantification, the NMR spectrum provides structural information that can help in the identification of impurities.
-
Simple Sample Preparation: Typically involves simple dissolution of the sample and internal standard.
qNMR Limitations:
-
Sensitivity: qNMR is less sensitive than GC-MS, making it less suitable for trace impurity analysis.
-
Signal Overlap: Severe signal overlap can complicate integration and affect accuracy.
-
Cost and Accessibility: NMR spectrometers are expensive and require specialized maintenance.
GC-MS Advantages:
-
High Sensitivity: GC-MS can detect and quantify impurities at very low levels (ppm or lower).[5]
-
High Resolution: Provides excellent separation of complex mixtures.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
GC-MS Limitations:
-
Relative Quantification: Without a certified reference standard for the analyte, quantification is often relative (area percent), which can be less accurate.
-
Sample Preparation: May require more complex sample preparation, including derivatization for non-volatile or thermally labile compounds.
-
Destructive Technique: The sample is consumed during the analysis.
Conclusion
Both qNMR and GC-MS are powerful techniques for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis. For highly accurate, direct purity determination without the need for a specific reference standard of the analyte, qNMR is the superior choice. For the detection and quantification of trace impurities and in situations where high sensitivity is paramount, GC-MS is the preferred method. In many quality control settings, these techniques can be used as complementary tools to provide a comprehensive purity profile of the target compound.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer [mdpi.com]
- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 6-Methylnona-4,8-dien-2-one and Structurally Related Dienones
For Immediate Release
This guide provides a comprehensive analysis of the reactivity of 6-Methylnona-4,8-dien-2-one, a key intermediate in fragrance synthesis, in comparison to other structurally similar acyclic dienones. The information presented is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering insights into the influence of molecular structure on chemical reactivity.
Introduction
This compound, a derivative of citral, is a valuable building block in organic synthesis. Its reactivity is primarily governed by the presence of a conjugated dienone system, making it susceptible to various transformations, including Michael additions and Diels-Alder reactions. Understanding the subtle differences in reactivity based on substitution patterns is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide focuses on comparing the reactivity of this compound with non-methylated and differently substituted acyclic dienones.
Reactivity in Michael Additions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The reactivity of dienones in Michael additions is influenced by both electronic and steric factors.
Comparative Data
For the purpose of this comparison, we will consider the hypothetical reaction of a common Michael donor, dimethyl malonate, with this compound and two other representative acyclic dienones: nona-4,8-dien-2-one and 6,8-dimethylnona-4,8-dien-2-one. The expected relative reactivity is based on the electronic and steric effects of the methyl substituents.
| Dienone | Structure | Expected Relative Reactivity | Rationale |
| Nona-4,8-dien-2-one | ![]() | High | Unsubstituted dienone system, less steric hindrance at the β-carbon. |
| This compound | ![]() | Moderate | The methyl group at the 6-position exerts a moderate steric hindrance and a weak electron-donating effect, slightly deactivating the dienone system towards nucleophilic attack. |
| 6,8-Dimethylnona-4,8-dien-2-one | ![]() | Low | Increased steric hindrance from two methyl groups and a greater electron-donating effect, further deactivating the dienone system. |
Note: The structures are illustrative representations.
Experimental Protocol: General Procedure for Michael Addition
The following is a general experimental protocol for the Michael addition of dimethyl malonate to an acyclic dienone, which can be adapted for comparative studies.
Materials:
-
Acyclic dienone (e.g., this compound)
-
Dimethyl malonate
-
Sodium methoxide (catalyst)
-
Methanol (solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve the acyclic dienone (1 equivalent) in methanol.
-
Add dimethyl malonate (1.2 equivalents) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity in Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. In the case of dienones, the α,β-unsaturated ketone moiety can act as the dienophile. The reactivity in this [4+2] cycloaddition is influenced by the electronic nature of both the diene and the dienophile.
Comparative Data
Direct comparative kinetic studies for the Diels-Alder reaction of this compound are scarce. However, the principles of substituent effects on the dienophile can be applied to predict its reactivity relative to other dienones. Electron-donating groups on the dienophile generally decrease its reactivity in normal electron demand Diels-Alder reactions.
Here, we compare the expected reactivity of our target dienone with the same set of analogues in a hypothetical Diels-Alder reaction with a generic diene, such as cyclopentadiene.
| Dienone (Dienophile) | Structure | Expected Relative Reactivity | Rationale |
| Nona-4,8-dien-2-one | ![]() | High | The unsubstituted dienone acts as a more electron-deficient dienophile, leading to a faster reaction rate. |
| This compound | ![]() | Moderate | The electron-donating methyl group at the 6-position slightly reduces the electrophilicity of the dienophile, thus decreasing the reaction rate. |
| 6,8-Dimethylnona-4,8-dien-2-one | ![]() | Low | The presence of two electron-donating methyl groups further reduces the dienophile's reactivity. |
Note: The structures are illustrative representations.
Experimental Protocol: General Procedure for Diels-Alder Reaction
The following is a general protocol for a Diels-Alder reaction involving an acyclic dienone as the dienophile.
Materials:
-
Acyclic dienone (e.g., this compound)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Toluene (solvent)
-
Lewis acid catalyst (optional, e.g., AlCl₃)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the acyclic dienone (1 equivalent) in toluene.
-
If using a Lewis acid catalyst, add it to the solution at a low temperature (e.g., 0 °C).
-
Slowly add the diene (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways
To illustrate the logical flow of the discussed reactions, the following diagrams were generated using Graphviz.
Caption: Workflow for a typical Michael addition reaction.
Caption: Workflow for a typical Diels-Alder reaction.
Conclusion
The reactivity of this compound is expected to be intermediate between its non-methylated and di-methylated counterparts in both Michael additions and Diels-Alder reactions. The methyl group at the 6-position introduces steric hindrance and has an electron-donating effect, both of which tend to decrease reactivity towards nucleophiles and in cycloaddition reactions. For synthetic applications, these substituent effects should be carefully considered when designing reaction conditions to achieve optimal yields and selectivities. Further quantitative experimental studies are encouraged to validate these predicted reactivity trends.
A Comparative Guide to the Cross-Validation of 6-Methylnona-4,8-dien-2-one Identification in Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of bioactive compounds in natural extracts is a critical foundation for research in pharmacology, natural product chemistry, and drug development. This guide provides a comparative overview of common analytical techniques for the cross-validation of 6-Methylnona-4,8-dien-2-one, a ketone potentially present in various plant essential oils. The methodologies and data presented herein offer a framework for the rigorous identification of this and similar volatile compounds.
Note on Data: Due to the limited availability of publicly accessible, verified spectral data for this compound, the following tables and figures are presented as illustrative examples based on the expected analytical behavior of a compound with this structure.
Workflow for Cross-Validation
The robust identification of a target compound from a complex natural extract requires a multi-faceted approach, integrating data from several analytical platforms. A typical workflow is outlined below.
A Comparative Guide to a Proposed Synthesis of 6-Methylnona-4,8-dien-2-one
Disclaimer: Extensive literature searches did not yield any published, experimentally verified synthetic procedures for 6-Methylnona-4,8-dien-2-one. The following guide presents a comparative analysis of two plausible, hypothetical synthetic strategies based on well-established organic chemistry principles. The experimental data provided are estimations based on typical reaction outcomes and should not be considered as experimentally validated results.
This guide is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis of this compound and provides a theoretical framework for approaching its preparation.
Introduction
This compound is an unsaturated ketone with potential applications in flavor and fragrance chemistry, as well as a building block in the synthesis of more complex molecules. In the absence of direct synthetic literature, this guide proposes and compares two common and reliable synthetic methodologies: a Wittig-based approach and an Aldol condensation strategy.
Hypothetical Synthetic Strategies
Strategy 1: Wittig-Based Olefination
This approach involves the reaction of a stable phosphorus ylide with an appropriate aldehyde to form the C4-C5 double bond of the target molecule. The synthesis would likely proceed via the following key steps:
-
Preparation of the Phosphonium Ylide: Reaction of triphenylphosphine with a suitable alkyl halide (e.g., 1-bromo-2-butanone) to form the phosphonium salt, followed by deprotonation with a base to generate the ylide.
-
Wittig Reaction: The ylide is then reacted with 3-methyl-4-pentenal to form the dienone skeleton.
Strategy 2: Aldol Condensation
This classic carbon-carbon bond-forming reaction would involve the condensation of a ketone with an aldehyde to form the α,β-unsaturated ketone moiety. The proposed steps are:
-
Enolate Formation: A ketone, such as acetone, is treated with a base (e.g., sodium hydroxide or lithium diisopropylamide) to form the corresponding enolate.
-
Aldol Addition and Dehydration: The enolate then reacts with 3-methyl-4-pentenal. The resulting β-hydroxy ketone is subsequently dehydrated (often in situ with heat or acid/base catalysis) to yield the final product.
Comparative Data of Hypothetical Syntheses
The following table summarizes the estimated quantitative data for the two proposed synthetic strategies. These values are based on typical yields and conditions for these types of reactions and are for comparative purposes only.
| Parameter | Strategy 1: Wittig-Based Olefination | Strategy 2: Aldol Condensation |
| Overall Yield (estimated) | 60-75% | 45-60% |
| Purity (expected) | High (after chromatography) | Moderate to High (may require purification) |
| Reaction Time (estimated) | 12-24 hours | 8-16 hours |
| Key Reagents | Triphenylphosphine, 1-bromo-2-butanone, 3-methyl-4-pentenal, Base (e.g., n-BuLi) | Acetone, 3-methyl-4-pentenal, Base (e.g., NaOH, LDA) |
| Typical Solvents | THF, Diethyl ether | Ethanol, Water, THF |
| Reaction Temperature | -78 °C to room temperature | 0 °C to reflux |
| Stereoselectivity | Can favor (E)-isomer with stabilized ylides | Generally forms the more stable (E)-isomer |
Detailed Hypothetical Experimental Protocols
Protocol for Strategy 1: Wittig-Based Olefination
-
Preparation of (2-oxobutyl)triphenylphosphonium bromide:
-
To a solution of triphenylphosphine (1.0 eq) in toluene, add 1-bromo-2-butanone (1.0 eq).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash with cold toluene and dry under vacuum to yield the phosphonium salt.
-
-
Synthesis of this compound:
-
Suspend the phosphonium salt (1.1 eq) in dry THF at 0 °C under an inert atmosphere.
-
Add a strong base, such as n-butyllithium (1.1 eq), dropwise, and stir the resulting deep red solution for 1 hour at 0 °C.
-
Cool the reaction mixture to -78 °C and add a solution of 3-methyl-4-pentenal (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Protocol for Strategy 2: Aldol Condensation
-
Synthesis of this compound:
-
To a solution of 3-methyl-4-pentenal (1.0 eq) in ethanol, add acetone (5.0 eq).
-
Cool the mixture to 0 °C and add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 8 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Visualizing a Hypothetical Synthetic Pathway
The following diagram illustrates the logical workflow for the Wittig-based synthesis of this compound.
Caption: A logical workflow for the proposed Wittig-based synthesis.
Conclusion
While no direct synthesis of this compound has been reported in the surveyed literature, this guide provides two robust and plausible hypothetical strategies. The Wittig-based approach may offer higher yields and purity, while the Aldol condensation presents a more atom-economical and potentially simpler procedure. The choice of strategy would depend on the specific requirements of the synthesis, such as desired purity, scale, and available reagents. Both proposed routes offer a solid starting point for any researcher aiming to synthesize this target molecule.
Safety Operating Guide
Proper Disposal of 6-Methylnona-4,8-dien-2-one: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for 6-Methylnona-4,8-dien-2-one in publicly available resources necessitates a cautious and systematic approach to its disposal. The primary source of all safety, handling, and disposal information must be the Safety Data Sheet provided by the chemical supplier. This document is the cornerstone of laboratory safety and regulatory compliance.
This guide provides a general framework for the proper disposal of a laboratory chemical like this compound, emphasizing the critical steps to be taken in conjunction with a supplier-specific SDS.
Immediate Safety and Handling Precautions
Before any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). For a ketone, which can be a skin and eye irritant and may have unknown toxicological properties, a comprehensive PPE ensemble is crucial.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves are essential. The specific glove material should be selected based on the chemical's properties as detailed in the SDS. Nitrile gloves offer broad protection, but for prolonged contact or with specific solvents, other materials like butyl rubber or neoprene may be more suitable.[3][4]
-
Body Protection: A flame-resistant lab coat should be worn to protect against accidental splashes.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If the SDS indicates significant inhalation hazards, a respirator may be required.[3]
Step-by-Step Disposal Protocol
The disposal of any chemical waste must adhere to local, state, and federal regulations. The following procedural steps provide a logical workflow for ensuring safe and compliant disposal.
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for this compound, provided by the supplier, will contain a dedicated section on disposal considerations. This section will specify whether the chemical is considered hazardous waste and provide guidance on appropriate disposal methods.
-
Hazard Identification: Based on the SDS, determine the specific hazards associated with this compound. Key hazards to look for include:
-
Flammability: As a ketone, it is likely to be flammable.
-
Toxicity: Acute and chronic health effects.
-
Reactivity: Potential for hazardous reactions with other chemicals.
-
Environmental Hazards: Harmful to aquatic life.
-
-
Waste Characterization and Segregation:
-
Based on the hazard identification, the waste must be characterized. Most organic solvents and ketones are considered hazardous waste.
-
Chemical waste must be segregated into compatible waste streams to prevent dangerous reactions. Do not mix this compound waste with incompatible materials. The SDS will list incompatible substances.
-
-
Containerization and Labeling:
-
Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure lid.
-
The label must clearly identify the contents as "Hazardous Waste" and list the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be noted.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Keep the waste container closed except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Data from Safety Data Sheet (SDS)
To facilitate a quick assessment of the chemical's hazards, key quantitative data from the SDS can be summarized in a table. Below is a template to be populated with information from the specific SDS for this compound.
| Property | Value (from SDS) |
| Physical Properties | |
| Flash Point | |
| Boiling Point | |
| Specific Gravity | |
| Toxicological Data | |
| LD50 (Oral, Rat) | |
| LC50 (Inhalation, Rat) | |
| Exposure Limits | |
| OSHA PEL | |
| ACGIH TLV | |
| Environmental Hazards | |
| Aquatic Toxicity |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when determining the proper disposal route for a laboratory chemical.
Caption: Chemical Disposal Decision Workflow
By adhering to this structured approach and prioritizing the information within the supplier-specific Safety Data Sheet, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 6-Methylnona-4,8-dien-2-one
Essential Safety and Handling Guide for 6-Methylnona-4,8-dien-2-one
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for handling similar unsaturated ketones and volatile organic compounds (VOCs).[1][2][3][4][5] Researchers should always perform a risk assessment before handling any new chemical and consult with their institution's environmental health and safety department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper PPE is the last line of defense against chemical exposure.[4] The following table summarizes the recommended PPE for handling this compound based on the potential hazards associated with unsaturated ketones and VOCs.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Low Volume/Short Duration (e.g., preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves, lab coat. | Not generally required if handled in a certified chemical fume hood. |
| High Volume/Long Duration (e.g., synthesis, purification) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Viton®, butyl rubber), chemically resistant lab coat or apron. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if ventilation is inadequate.[6] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves, disposable coveralls. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory safety practices is crucial when working with this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7]
-
Remove contaminated clothing immediately and wash it before reuse.
3. Handling:
-
Avoid contact with eyes, skin, and clothing.[6]
-
Avoid inhalation of vapors or mists.
-
Keep the container tightly closed when not in use.[8]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Identification and Collection:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with incompatible waste streams.
2. Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
Keep waste containers closed except when adding waste.[9]
3. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contact your institution's environmental health and safety department for specific disposal procedures.
-
Do not dispose of this compound down the drain.[7]
Experimental Protocols
Due to the absence of specific experimental data for this compound in the search results, detailed experimental protocols cannot be provided. Researchers should develop their own protocols based on the specific requirements of their experiments, incorporating the safety and handling procedures outlined in this guide. The synthesis of unsaturated ketones often involves the reaction of an aldehyde with a ketone.[10] The toxicity of unsaturated ketones can vary, with some showing toxicity at the site of exposure.[11]
Logical Relationship for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE Selection Flowchart for Handling this compound.
References
- 1. Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examples of Volatile Organic Compounds and How to Reduce Exposure [int-enviroguard.com]
- 4. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. unsw.edu.au [unsw.edu.au]
- 10. WO2015029059A2 - A process for preparation of unsaturated ketone - Google Patents [patents.google.com]
- 11. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



